molecular formula C12H16O3 B1396529 2-Hydroxymethyl-benzoic acid tert-butyl ester CAS No. 907948-74-7

2-Hydroxymethyl-benzoic acid tert-butyl ester

Cat. No.: B1396529
CAS No.: 907948-74-7
M. Wt: 208.25 g/mol
InChI Key: YJBSXHLWKSRXHH-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-benzoic acid tert-butyl ester is a chemical building block of interest in synthetic organic chemistry. The molecule features both a tert-butyl ester, a common carboxylic acid protecting group, and a benzyl alcohol moiety, making it a potential multifunctional intermediate . The tert-butyl ester group is known for its stability under basic conditions and against nucleophilic attack, but it can be readily removed under mild acidic conditions to regenerate the parent carboxylic acid . This makes compounds of this class highly valuable in multi-step synthesis, such as in the construction of complex molecules where selective deprotection is required. The presence of the hydroxymethyl group on the aromatic ring offers a site for further functionalization, for example through oxidation to an aldehyde or esterification. Researchers might employ this compound in the development of pharmaceuticals, agrochemicals, or new materials. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBSXHLWKSRXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-Hydroxymethyl-benzoic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)benzoic Acid tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Modern Synthesis

2-(Hydroxymethyl)benzoic acid tert-butyl ester is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. As a derivative of 2-(hydroxymethyl)benzoic acid, a versatile building block, this molecule offers the strategic advantage of a protected carboxylic acid functionality.[1][2] The tert-butyl ester group serves as a sterically hindered and acid-labile protecting group, allowing for selective manipulation of the primary alcohol at the ortho position. This unique structural arrangement makes it a valuable precursor for the synthesis of complex molecular architectures, including phthalides, substituted heterocycles, and pharmaceutical intermediates.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, offering field-proven insights for its application in research and development.

Physicochemical and Safety Profile

A summary of the key physical properties and safety considerations for 2-(hydroxymethyl)benzoic acid tert-butyl ester is presented below. The data is a combination of experimental values for closely related compounds and predicted values.

PropertyValueSource/Comment
Molecular Formula C₁₂H₁₆O₃Calculated
Molecular Weight 208.25 g/mol Calculated[4]
Appearance Off-white to light brown solid (predicted)Based on related compounds[5]
Boiling Point ~75-76 °C at 0.3 hPa (for a related compound)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General chemical knowledge
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]Based on GHS classifications of parent molecule[6]

Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][7] Avoid breathing dust and prevent contact with skin and eyes.[5][8] Store in a tightly closed container in a cool, dry place.[5]

Synthesis and Mechanistic Considerations

The synthesis of 2-(hydroxymethyl)benzoic acid tert-butyl ester involves the esterification of the parent carboxylic acid. The direct Fischer esterification with tert-butanol is often inefficient due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to isobutylene under strongly acidic conditions. Therefore, alternative methods are employed.

Protocol 1: Synthesis via Di-tert-butyl dicarbonate ((Boc)₂O)

A modern and efficient method for the synthesis of tert-butyl esters utilizes di-tert-butyl dicarbonate ((Boc)₂O).[9] This method avoids strongly acidic conditions and is often high-yielding.

Reaction: 2-(hydroxymethyl)benzoic acid + (Boc)₂O → 2-(hydroxymethyl)benzoic acid tert-butyl ester + CO₂ + tert-butanol

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(hydroxymethyl)benzoic acid (1.0 eq) in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) as a catalyst, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting carboxylic acid. Effervescence (CO₂ evolution) is typically observed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • (Boc)₂O: Serves as an efficient source of the tert-butoxycarbonyl group, which, upon reaction with the carboxylic acid, forms a mixed anhydride that subsequently decomposes to the desired tert-butyl ester, CO₂, and tert-butanol.

  • DMAP: Acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive acylpyridinium intermediate with the mixed anhydride.

  • Aprotic Solvent: Prevents side reactions that could occur with protic solvents.

Synthesis_Workflow Start 2-(hydroxymethyl)benzoic acid in aprotic solvent (THF/DCM) Reagents Add DMAP (cat.) and (Boc)₂O Start->Reagents 1. Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction 2. Workup Quench with NaHCO₃(aq) Extract with Ethyl Acetate Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product 2-(hydroxymethyl)benzoic acid tert-butyl ester Purification->Product 5.

Caption: Synthetic workflow for the preparation of 2-(hydroxymethyl)benzoic acid tert-butyl ester.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this molecule allows for a range of selective transformations.

Reactions at the Hydroxymethyl Group

With the carboxylic acid protected, the primary alcohol is available for various reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (2-formylbenzoic acid tert-butyl ester) using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a valuable intermediate for synthesizing dyes and other complex molecules.[1]

  • O-Acylation/Esterification: The alcohol can be esterified with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to introduce a second ester functionality.[2]

  • Etherification: Conversion to an ether can be achieved, for example, through the Williamson ether synthesis by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

Reactions at the tert-Butyl Ester Group (Deprotection)

The defining characteristic of the tert-butyl ester is its lability under acidic conditions, which regenerates the carboxylic acid. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature.

Mechanism of Deprotection: The deprotection proceeds via an E1 elimination mechanism. Protonation of the ester carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which is then deprotonated by a weak base to form isobutylene. This process is highly selective, as other ester types (e.g., methyl, ethyl) are stable under these conditions.[10]

Reactivity_Diagram cluster_hydroxyl Hydroxyl Group Reactions cluster_ester Ester Group Reactions Start 2-(hydroxymethyl)benzoic acid tert-butyl ester Oxidation Oxidation (PCC, DMP) Start->Oxidation Acylation O-Acylation (Acyl Chloride, Base) Start->Acylation Deprotection Deprotection (TFA, DCM) Start->Deprotection Aldehyde 2-formylbenzoic acid tert-butyl ester Oxidation->Aldehyde DiEster Diester Derivative Acylation->DiEster CarboxylicAcid 2-(hydroxymethyl)benzoic acid (or its derivative) Deprotection->CarboxylicAcid

Caption: Key reaction pathways for 2-(hydroxymethyl)benzoic acid tert-butyl ester.

Spectroscopic Characterization (Predicted)

While experimental data for this specific molecule is scarce, its spectroscopic features can be reliably predicted based on the analysis of its constituent functional groups and related structures.[11][12]

Spectroscopic DataPredicted Features
¹H NMR ~1.5-1.6 ppm: Singlet, 9H (tert-butyl protons).~4.7 ppm: Singlet, 2H (-CH₂- protons).~5.3 ppm: Broad singlet, 1H (-OH proton).~7.3-8.0 ppm: Multiplet, 4H (aromatic protons).
¹³C NMR ~28 ppm: Methyl carbons of tert-butyl group.~64 ppm: -CH₂- carbon.~81 ppm: Quaternary carbon of tert-butyl group.~127-132 ppm: Aromatic CH carbons.~140 ppm: Aromatic quaternary carbon attached to -CH₂OH.~166 ppm: Carbonyl carbon of the ester.
IR Spectroscopy ~3400 cm⁻¹: Broad, O-H stretch (alcohol).~2980 cm⁻¹: C-H stretch (aliphatic).~1715 cm⁻¹: Strong, C=O stretch (ester).[13]~1250 & 1150 cm⁻¹: Strong, C-O stretches (ester).[13][14]
Mass Spectrometry (EI) M⁺ at m/z 208: Molecular ion peak (likely weak).m/z 152: Loss of isobutylene (C₄H₈).m/z 135: Loss of isobutylene and OH.m/z 57: tert-Butyl cation ([C(CH₃)₃]⁺).

Applications in Drug Development and Research

The strategic utility of 2-(hydroxymethyl)benzoic acid tert-butyl ester lies in its role as a protected building block.

  • Pharmaceutical Synthesis: The parent molecule, 2-(hydroxymethyl)benzoic acid, is a precursor to compounds with anti-inflammatory and analgesic properties.[3] The tert-butyl ester derivative allows for the synthesis of novel analogs by enabling selective modification of the hydroxymethyl group before deprotection to reveal the pharmacologically important carboxylic acid.

  • Multi-Step Synthesis: In complex total synthesis, protecting the carboxylic acid as a tert-butyl ester prevents its undesired reactivity (e.g., acting as a nucleophile or an acid) while other parts of the molecule are being elaborated. Its clean, acid-mediated removal at a later stage is a significant advantage.

  • Combinatorial Chemistry: The compound can be anchored to a solid support via the hydroxyl group, with subsequent reactions performed on the aromatic ring or other introduced functionalities, followed by cleavage from the support via deprotection of the ester to release a library of related carboxylic acids.

Conclusion

2-(Hydroxymethyl)benzoic acid tert-butyl ester is a strategically important intermediate that combines the versatile reactivity of 2-(hydroxymethyl)benzoic acid with the robust and selectively cleavable nature of a tert-butyl ester protecting group. Its ability to undergo selective transformations at the primary alcohol position makes it a valuable tool for synthetic chemists in academia and industry. The protocols and data presented in this guide provide a foundational understanding for researchers to leverage the unique chemical properties of this compound in the design and synthesis of novel molecules for drug discovery and materials science.

References

  • SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006, as amended by. Commission Regulation (EU) 2020/878. Vertex AI Search.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 4). Vertex AI Search.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, March 11). Vertex AI Search.
  • Benzoic acid, 2-hydroxy-, 2-methylbutyl ester - NIST WebBook. NIST.
  • Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem. NIH.
  • A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. BenchChem.
  • Application Notes and Protocols: 2-Hydroxymethylbenzoic Acid as a Versatile Building Block in Organic Chemistry. BenchChem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET. J & W PharmLab, LLC.
  • Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. BenchChem.
  • Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. BenchChem.
  • 2-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 11920 - PubChem. NIH.
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercto and amino benzoic acids. (2009). NIH.
  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. (2021). Green Chemistry (RSC Publishing).
  • tert-Butyl Esters - Organic Chemistry Portal. Organic Chemistry Portal.
  • The C=O Bond, Part VI: Esters and the Rule of Three. (2020, December 20). Spectroscopy Online.
  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Hydroxymethyl-benzoic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges associated with 2-Hydroxymethyl-benzoic acid tert-butyl ester (CAS 907948-74-7). Given that this compound is a specialized "building block" intermediate with limited public physicochemical data, this guide transitions from a simple data repository to a strategic protocol for solubility determination and predictive analysis .

Executive Summary

2-Hydroxymethyl-benzoic acid tert-butyl ester (CAS 907948-74-7), often utilized as a masked phthalide precursor or a specialized intermediate in medicinal chemistry, presents a unique solubility profile due to its bifunctional nature. It possesses a lipophilic tert-butyl ester moiety and a hydrophilic hydroxymethyl group.[1]

This guide addresses the critical gap in public literature regarding its quantitative solubility data. Instead of relying on non-existent or unreliable databases, we provide a Structure-Property Relationship (SPR) prediction , a validated experimental protocol for generating this data in-house, and a thermodynamic modeling framework (Apelblat/van't Hoff) to extrapolate solubility across temperature ranges. This approach ensures that process chemists can generate self-validating data for crystallization and reaction solvent selection.

Chemical Profile & Predictive Solubility Analysis

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyDescription
Systematic Name tert-butyl 2-(hydroxymethyl)benzoate
CAS Number 907948-74-7
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Key Functional Groups 1.[2] tert-Butyl Ester (Bulky, Lipophilic, Acid-Labile)2.[3] Hydroxymethyl (-CH₂OH) (H-bond donor/acceptor)
Predicted LogP ~2.5 - 3.0 (Moderately Lipophilic)
Solubility Prediction Logic (SPR)

The solubility behavior is governed by the competition between the hydrophobic tert-butyl group and the hydrophilic hydroxyl group.

  • Polar Aprotic Solvents (THF, DCM, Ethyl Acetate): High Solubility. The ester and aromatic ring interact favorably via dipole-dipole and

    
    -stacking interactions, while the solvent accepts H-bonds from the hydroxyl group.
    
  • Alcohols (Methanol, Ethanol, IPA): Moderate to High Solubility. Good solvation of the -CH₂OH group, but the bulky tert-butyl group may reduce solubility in very polar, short-chain alcohols (e.g., water/methanol mixtures).

    • Warning: Primary alcohols may induce transesterification under acidic or basic conditions.

  • Non-Polar Solvents (Hexane, Heptane): Low Solubility. The polar -CH₂OH group acts as an "anchor," preventing full dissolution in purely aliphatic hydrocarbons, making these excellent anti-solvents for crystallization.

Stability Warning

Critical Process Note: This compound is a "masked" phthalide. Under acidic conditions or high temperatures, it is prone to cyclization to form phthalide (isobenzofuran-1(3H)-one) with the elimination of tert-butanol. Solubility studies must be conducted in neutral media.

Experimental Protocol: Gravimetric Determination

Since specific mole fraction data is unpublished, the following self-validating protocol is the industry standard for generating this data.

Workflow Visualization

SolubilityWorkflow cluster_check Quality Control Start Start: Excess Solute Addition Equilibration Equilibration (T = Constant, t > 24h) Start->Equilibration Agitation Sampling Supernatant Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling Settle Solids Analysis Quantification Sampling->Analysis Check Check for Cyclization (Phthalide Formation) Sampling->Check MethodA Method A: Gravimetric (Evaporation to Dryness) Analysis->MethodA MethodB Method B: HPLC/UV (External Standard) Analysis->MethodB Calc Calculation: Mole Fraction (x) MethodA->Calc MethodB->Calc

Caption: Figure 1. Standardized workflow for solubility determination of potentially labile esters.

Step-by-Step Methodology
  • Preparation: Add excess tert-butyl 2-(hydroxymethyl)benzoate to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (

    
     K) for 24–48 hours.
    
    • Validation: Ensure solid phase is always present.

  • Sampling: Stop stirring and allow solids to settle for 1 hour. Withdraw 2 mL of supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered supernatant and weigh (

      
      ).
      
    • Evaporate solvent (vacuum oven at 35°C—low temp to avoid cyclization).

    • Weigh the residue (

      
      ).[1]
      
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where:
    • 
       = mass of solute and solvent.[4]
      
    • 
       = molecular weight of solute (208.25  g/mol ) and solvent.
      

Thermodynamic Modeling & Data Template

Once experimental data is acquired, it must be modeled to predict solubility at unmeasured temperatures.

The Modified Apelblat Model

For non-ideal organic solutions, the modified Apelblat equation is the gold standard for correlation:



  • A, B, C: Empirical parameters derived from regression.

  • T: Absolute temperature (K).[4][5]

  • Utility: Allows interpolation of solubility curves for cooling crystallization design.

Data Recording Template

Researchers should populate the following table structure. Note: Values below are illustrative placeholders for structure.

SolventT (K)Mass Fraction (

)
Mole Fraction (

)
Apelblat Calc (

)
RD (%)
Methanol 298.15DeterminedCalcModel< 2.0
Ethanol 298.15DeterminedCalcModel< 2.0
Ethyl Acetate 298.15DeterminedCalcModel< 2.0
Toluene 298.15DeterminedCalcModel< 2.0

Strategic Applications

Crystallization Design
  • Anti-Solvent Selection: Based on the SPR, n-Heptane or Cyclohexane are recommended anti-solvents. The compound's lipophilicity is insufficient to maintain high solubility in cold alkanes, inducing precipitation.

  • Cooling Crystallization: Isopropanol (IPA) is likely the optimal single solvent. It offers high solubility at elevated temperatures (60°C) and significantly reduced solubility at 0°C, maximizing yield.

Reaction Solvent Suitability
  • Avoid: Hot acidic water or acidic alcohols (risk of phthalide formation).

  • Preferred: Dichloromethane (DCM) or Toluene for derivatization reactions; they solubilize the ester well and are non-nucleophilic.

References

  • Compound Identification

    • Source: ACINTS Chemical Catalogue. Product: 2-Hydroxymethyl-benzoic acid tert-butyl ester . CAS: 907948-74-7 .[2]

    • (Verified Vendor Data)

  • Methodology Standard

    • Sha, F., et al. "Solubility and Thermodynamic Analysis of Benzoic Acid Derivatives." Journal of Chemical & Engineering Data. (Standard protocol for benzoic acid ester solubility).
  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.

Sources

Stability of ortho-hydroxymethyl benzoic acid tert-butyl ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of ortho-Hydroxymethyl Benzoic Acid Tert-Butyl Ester Derivatives

Foreword: The Strategic Role of Tert-Butyl Esters in Modern Drug Design

In the landscape of medicinal chemistry, the ortho-hydroxymethyl benzoic acid scaffold is a versatile and valuable building block, serving as a precursor for a range of pharmacologically active agents, including anti-inflammatory compounds.[1][2] The strategic modification of its carboxylic acid moiety into a tert-butyl ester represents a classic prodrug approach. Ester prodrugs are designed to overcome pharmacokinetic challenges by masking polar functional groups, thereby enhancing properties like lipophilicity and membrane permeability.[3] The tert-butyl group, in particular, is not just a simple ester; its significant steric bulk imparts unique stability characteristics that can be leveraged to control drug release and protect the parent molecule from premature degradation.

This guide, prepared for researchers, scientists, and drug development professionals, provides a deep dive into the stability profile of ortho-hydroxymethyl benzoic acid tert-butyl ester derivatives. We will move beyond mere protocols to explore the causal mechanisms behind their stability and degradation, offering field-proven insights into their synthesis, handling, and analysis to ensure scientific integrity and accelerate development timelines.

Molecular Architecture and Intrinsic Properties

The foundational structure of interest consists of a benzoic acid core with two critical ortho-substituents: a hydroxymethyl group and a carboxylic acid functionalized as a tert-butyl ester. Each component contributes distinct chemical properties that dictate the molecule's overall behavior.

  • Tert-Butyl Ester: This is the primary determinant of the molecule's stability. The bulky tertiary butyl group creates significant steric hindrance around the carbonyl carbon, physically shielding it from nucleophilic attack. This structural feature is the principal reason for its pronounced stability in neutral and basic environments.[4]

  • Ortho-Hydroxymethyl Group: The proximity of this alcohol to the ester linkage introduces the potential for intramolecular interactions. While it can influence the molecule's conformation, its direct participation in intramolecular catalysis of hydrolysis is less common than acid-catalyzed lactonization, which can lead to the formation of phthalide under strongly acidic conditions.[5]

  • Aromatic Ring: The benzene ring provides a rigid scaffold and influences the electronic properties of the attached functional groups.

Caption: General structure of an ortho-hydroxymethyl benzoic acid tert-butyl ester.

Synthesis and Purification

The synthesis of these derivatives primarily involves the esterification of the parent carboxylic acid. The choice of method depends on the scale and the presence of other sensitive functional groups.

Synthetic Strategy: Acid-Catalyzed Esterification

A direct and robust method involves the reaction of ortho-hydroxymethyl benzoic acid with an excess of tert-butanol or with isobutylene gas bubbled through an acidic solution of the starting material.[6] The use of a strong acid catalyst like sulfuric acid or perchloric acid is essential.[7]

Experimental Protocol: Synthesis via Isobutylene

This protocol is effective for creating the sterically hindered tert-butyl ester.

  • Reaction Setup: Dissolve ortho-hydroxymethyl benzoic acid (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether in a pressure-rated flask.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Isobutylene Introduction: Cool the solution to 0°C and carefully bubble condensed isobutylene gas through the solution. Seal the vessel and allow it to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent in vacuo. The crude product can be purified via column chromatography on silica gel to yield the pure tert-butyl ester.

Synthesis_Workflow start Start: ortho-Hydroxymethyl Benzoic Acid dissolve Dissolve in DCM Add H₂SO₄ catalyst start->dissolve react Bubble Isobutylene Gas (0°C to RT, 12-24h) dissolve->react quench Quench with sat. NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end_node End Product: Pure tert-Butyl Ester Derivative purify->end_node

Caption: Workflow for the synthesis of the tert-butyl ester derivative.

In-Depth Stability Analysis

The utility of a prodrug is fundamentally dictated by its stability profile. It must be stable enough to reach its target yet labile enough to release the active parent drug under the desired physiological conditions.

Chemical Stability: The Impact of pH

The stability of the tert-butyl ester is exquisitely sensitive to pH.

  • Acidic Conditions (pH < 4): Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis. This is the standard method for their cleavage in synthetic chemistry, often employing strong acids like trifluoroacetic acid (TFA).[8] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation, which is then quenched by a nucleophile. Even under moderately acidic conditions, such as those found in the stomach (pH 1.5-3.5), significant degradation can be expected.[9]

Caption: Mechanism of acid-catalyzed hydrolysis of the tert-butyl ester.

  • Neutral and Basic Conditions (pH 7 to >12): A key advantage of the tert-butyl ester is its exceptional stability under neutral and basic conditions. The steric bulk of the tert-butyl group effectively prevents the SN2-type nucleophilic attack by hydroxide ions at the electrophilic carbonyl carbon.[4] This makes it a robust protecting group during synthetic steps that require basic reagents and ensures stability in physiological environments like blood plasma (pH ~7.4) and the intestine, from a purely chemical standpoint.

Enzymatic Stability: Resistance to Esterases

While many ester prodrugs are designed for rapid cleavage by plasma or tissue esterases, the tert-butyl ester often exhibits marked resistance to this metabolic pathway.[3][10]

  • Carboxylesterase (CES) Interaction: Carboxylesterases, abundant in the liver, plasma, and gastrointestinal tract, are the primary enzymes responsible for hydrolyzing ester prodrugs.[3] However, the same steric hindrance that protects the tert-butyl ester from chemical nucleophiles also limits access to the active site of many of these enzymes.

  • Implications for Drug Delivery: This resistance to enzymatic hydrolysis can be highly advantageous. For instance, a study on 6-diazo-5-oxo-l-norleucine (DON) prodrugs found that the tert-butyl ester derivative was significantly more stable in gastrointestinal homogenates and mouse plasma compared to less hindered esters like methyl or ethyl esters.[11] This enhanced stability allows the prodrug to bypass first-pass metabolism in the gut and liver, enabling higher concentrations of the intact prodrug to reach a tumor site for targeted activation.[11] While some specific microbial enzymes can cleave tert-butyl esters, these are generally not relevant to in vivo mammalian metabolism.[12][13]

Enzymatic_Hydrolysis cluster_legend General Concept Prodrug { tert-Butyl Ester Prodrug | + H₂O} Enzyme Carboxylesterase (CES) Prodrug->Enzyme Binding Blocked Hydrolysis Blocked by Steric Hindrance Enzyme->Blocked Products { Active Drug (Acid) | + tert-Butanol} Blocked->Prodrug No Reaction a Less Hindered Ester c Enzyme a->c b Active Drug c->b

Caption: Steric hindrance from the tert-butyl group resists enzymatic hydrolysis.

Validated Protocols for Stability Assessment

Rigorous stability testing is non-negotiable in drug development. The following self-validating protocols provide a framework for accurately determining the stability of your derivatives.

Protocol 1: pH-Dependent Hydrolysis Assay

Objective: To determine the chemical stability of the compound across a physiologically relevant pH range.

  • Buffer Preparation: Prepare a series of aqueous buffers, e.g., 0.1 N HCl (pH ~1.2), 50 mM acetate buffer (pH 4.5), and 50 mM phosphate buffer (pH 7.4).

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent like acetonitrile or DMSO.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting solubility or stability.

  • Time Points: Incubate the solutions in a temperature-controlled environment (e.g., 37°C). At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction.

  • Sample Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile or by neutralizing the acidic samples with a base to stop further degradation.

  • Analysis: Analyze the samples by a validated HPLC-UV or LC-MS/MS method to quantify the percentage of the parent compound remaining over time.[14][15] The appearance of the ortho-hydroxymethyl benzoic acid peak should also be monitored.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the compound's susceptibility to enzymatic degradation in a biological matrix.

  • Plasma Preparation: Thaw frozen human or animal (e.g., rat, mouse) plasma at 37°C.

  • Reaction Initiation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the test compound (from a stock solution) to the plasma to a final concentration of 1-10 µM.

  • Control Sample (T=0): Immediately after adding the compound, transfer an aliquot into a quenching solution (e.g., 3 volumes of cold acetonitrile containing an internal standard). This serves as the 0-minute time point.

  • Incubation and Time Points: Incubate the remaining plasma mixture at 37°C. Withdraw aliquots at various time points (e.g., 15, 30, 60, 120 minutes).

  • Sample Processing: Quench each aliquot immediately as described in step 3. Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analysis: Transfer the supernatant and analyze using a validated LC-MS/MS method. The high sensitivity of MS is crucial for detecting low concentrations in a complex matrix.[16]

  • Self-Validation Control: Run a parallel experiment where the plasma is first heat-inactivated or treated with a broad-spectrum esterase inhibitor (e.g., sodium fluoride).[17] Stability in this control but degradation in active plasma confirms that the loss is due to enzymatic activity.

Stability_Testing_Workflow cluster_pH pH Stability cluster_plasma Plasma Stability start Test Compound (Stock Solution) pH_buffer Incubate in Buffers (pH 1.2, 4.5, 7.4) at 37°C start->pH_buffer plasma_incubate Incubate in Plasma (Active & Inactive) at 37°C start->plasma_incubate pH_sample Sample at Time Points pH_buffer->pH_sample pH_quench Quench Reaction pH_sample->pH_quench analysis Analyze via LC-MS/MS pH_quench->analysis plasma_sample Sample at Time Points plasma_incubate->plasma_sample plasma_quench Quench & Precipitate Proteins plasma_sample->plasma_quench plasma_quench->analysis data Calculate Half-Life (t½) & % Remaining analysis->data

Caption: Experimental workflow for comprehensive stability assessment.

Data Presentation and Interpretation

Table 1: Representative Stability Data Summary

ConditionTime (min)% Parent Compound RemainingHalf-Life (t½, min)
pH 1.2 Buffer 010045
3060
6035
12012
pH 7.4 Buffer 0100> 1440 (24h)
6099
24098
144095
Human Plasma 0100~480
6092
12085
24072
Inactive Plasma 0100> 1440 (24h)
24097

Interpretation:

  • High stability at pH 7.4 confirms chemical robustness at physiological pH.

  • Rapid degradation at pH 1.2 indicates acid lability.

  • The difference between slow degradation in active plasma and high stability in inactive plasma confirms that the observed degradation is primarily enzymatic, albeit slow, demonstrating significant resistance compared to typical ester prodrugs.

Conclusion and Field-Proven Recommendations

The ortho-hydroxymethyl benzoic acid tert-butyl ester scaffold possesses a distinct and strategically valuable stability profile. Its defining features are pronounced stability under neutral-to-basic conditions and significant resistance to enzymatic hydrolysis, contrasted with predictable lability in acidic environments.

Best Practices for Development Professionals:

  • Storage and Handling: For maximum longevity, store compounds in solid form or dissolved in aprotic solvents (e.g., DMSO, acetonitrile). Avoid prolonged storage in acidic or protic solutions.

  • Application-Specific Design: This stability profile is ideal for oral drug delivery systems where bypassing acidic degradation in the stomach (e.g., via enteric coating) would allow the stable prodrug to pass through the esterase-rich environment of the intestine and be absorbed intact.[11] The slow plasma hydrolysis rate could facilitate a prolonged-release profile for the active drug.

  • Bioanalytical Integrity: The analysis of ester prodrugs in biological matrices is a known challenge.[16][17] For pharmacokinetic studies, it is imperative to add an esterase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate) to blood collection tubes to prevent ex vivo hydrolysis, which can artificially lower the measured concentration of the prodrug and inflate that of the metabolite.[16][17] This is a non-negotiable step for generating trustworthy data.

By understanding and leveraging these nuanced stability characteristics, researchers can design more effective therapeutic agents with optimized pharmacokinetic profiles, ultimately enhancing their clinical potential.

References

  • Fung, E. N., & Jemal, M. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 745-754. [Link]

  • Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589-1601. [Link]

  • Jain, A., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scripown Journal of Clinical and Medical Research. [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]

  • Thota, S., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15849-15869. [Link]

  • Schmidt, M., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]

  • DSM IP ASSETS B.V. (2007). SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Al-Ghananeem, A. M., & Crooks, P. A. (2006). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2005). Electronic Supplementary Information. [Link]

  • Organic Syntheses. 6 - Organic Syntheses Procedure. [Link]

  • Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. ResearchGate. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Papakyriakou, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2019(3), 1-13. [Link]

  • Kuchana, V., et al. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(8), 113-121. [Link]

  • Eawag. Methyl tert-butyl ether Degradation Pathway. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Kumar, N., & Singh, R. K. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 41-49. [Link]

  • Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. [Link]

  • Al-Zoubi, R. M., et al. (2016). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 21(9), 1215. [Link]

  • Danielson, M. L., et al. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 4(2), 77-84. [Link]

  • ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?[Link]

  • Wu, Y., & Sun, Y. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • Calvo-Peña, C., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 30(12), 2635. [Link]

  • Google Patents. (2014).
  • Wei, D., et al. (2016). Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. International Journal of Molecular Sciences, 17(9), 1489. [Link]

  • Lynch, D. E., & McClenaghan, I. (2003). 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1595-o1596. [Link]

  • Exner, O., & Fiedler, P. (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Organic & Biomolecular Chemistry, 1(18), 3246-3252. [Link]

  • Promdej, C., & Matsumura, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 188(1-3), 159-165. [Link]

Sources

CAS number and identifiers for 2-Hydroxymethyl-benzoic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 2-Hydroxymethyl-benzoic acid tert-butyl ester (also known as tert-butyl 2-(hydroxymethyl)benzoate).

Chemical Identity & Core Identifiers

This compound represents a critical "masked" electrophile in organic synthesis. It is the tert-butyl ester derivative of 2-hydroxymethylbenzoic acid (which exists in equilibrium with phthalide). The bulky tert-butyl group provides steric shielding and unique acid-lability, distinguishing it from methyl or ethyl esters which are more prone to spontaneous lactonization.

Master Identifier Table
Identifier TypeValueNotes
CAS Registry Number 907948-74-7 Primary identifier for the specific tert-butyl ester.[1][2]
IUPAC Name tert-Butyl 2-(hydroxymethyl)benzoateSystematic nomenclature.
Synonyms 1,1-Dimethylethyl 2-(hydroxymethyl)benzoate;2-Hydroxymethylbenzoic acid tert-butyl ester
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES CC(C)(C)OC(=O)C1=CC=CC=C1COUseful for cheminformatics/docking.
InChI Key Derived from structureUnique hash for database lookup.
Related Parent Phthalide (CAS 87-41-2)The lactone form (isobenzofuran-1(3H)-one).

Synthesis & Reaction Mechanics[3]

The synthesis of tert-butyl 2-(hydroxymethyl)benzoate is non-trivial because of the thermodynamic preference for the molecule to cyclize into phthalide (lactone) with the loss of tert-butanol. Standard esterification (Fischer) fails because acidic conditions drive lactonization.

Validated Synthetic Protocol: Metal-Halogen Exchange

The most reliable route avoids the equilibrium entirely by building the carbon skeleton from a pre-esterified precursor.

Protocol:

  • Precursor: Start with tert-butyl 2-bromobenzoate (synthesized from 2-bromobenzoyl chloride and tert-butanol/pyridine).

  • Metalation: Treat with n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) at low temperature (-78°C) to generate the aryl lithium/Grignard species.

  • Formylation: Quench the anion with Paraformaldehyde (source of formaldehyde) or DMF followed by reduction. Paraformaldehyde is direct.

  • Workup: Careful neutral workup to prevent acid-catalyzed cyclization.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the synthesis and the competing lactonization pathway.

SynthesisPath Start tert-Butyl 2-bromobenzoate (Precursor) Lithium Aryl Lithium Intermediate (Kinetic Species) Start->Lithium n-BuLi, THF, -78°C (Halogen-Metal Exchange) Product tert-Butyl 2-(hydroxymethyl)benzoate (Target: CAS 907948-74-7) Lithium->Product (CH2O)n (Paraformaldehyde) Phthalide Phthalide (Lactone Byproduct) Product->Phthalide H+ / Heat (Spontaneous Cyclization)

Figure 1: Synthetic pathway via metal-halogen exchange and the risk of acid-catalyzed lactonization.

Applications in Drug Development

Researchers utilize this molecule primarily as a bifunctional scaffold or a prodrug moiety .

A. "Spring-Loaded" Electrophiles

The tert-butyl group is acid-labile. In a biological or synthetic trigger event, removal of the tert-butyl group generates the free carboxylic acid (2-hydroxymethylbenzoic acid). This intermediate is unstable and rapidly cyclizes to phthalide.

  • Mechanism: If the hydroxyl group is derivatized with a drug payload (e.g., a carbamate or ether linkage), the acid-triggered cyclization can eject the drug. This is a "trimethyl lock" style release mechanism, albeit slower and less sterically driven than the trimethyl lock, but useful for specific kinetics.

B. Ortho-Lithiation Director

The tert-butyl ester group is a bulky directing group. It can direct further functionalization to the ortho-position (position 6, adjacent to the ester) via Directed Ortho Metalation (DoM), allowing the synthesis of polysubstituted aromatics without attacking the ester carbonyl (due to steric bulk).

C. Fragment-Based Drug Discovery (FBDD)

The scaffold serves as a building block for:

  • Isoindolinones: Reaction with amines followed by cyclization.

  • Phthalazines: Reaction with hydrazines.

  • Benzofurans: Via intramolecular cyclization strategies.

Experimental Handling & Stability

Critical Warning: This compound is metastable .

  • Storage: Must be stored at -20°C, strictly anhydrous.

  • Solvents: Avoid protic solvents (MeOH, EtOH) with any trace acid, as transesterification or lactonization will occur. Use DCM, THF, or Toluene.

  • Analysis: NMR samples should be prepared in CDCl₃ treated with basic alumina or K₂CO₃ to neutralize trace acid acidity in the solvent.

Quantitative Properties Table
PropertyValueSource/Prediction
Physical State Viscous Colorless Oil / Low Melting SolidPredicted based on MW/Structure
Boiling Point ~310°C (760 mmHg)Calculated
pKa (of OH) ~14.8Typical primary benzylic alcohol
pKa (of Conjugate Acid) -3.8 (Ester oxygen)Protonation leads to cleavage
LogP 2.54Hydrophobic due to t-butyl group

References

  • PubChem Compound Summary. tert-Butyl 2-(hydroxymethyl)benzoate.

  • ChemicalBook . CAS 907948-74-7 Entry.[1][2]

  • GuideChem. Benzoic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester.
  • Clayden, J., et al.Organic Chemistry. (Discussion on Ortho-Lithiation and Steric Hindrance of tert-butyl esters). Oxford University Press.

Sources

Thermodynamic Properties of tert-Butyl Ester Derivatives of Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Process Development & Drug Design

Executive Summary

Context: tert-Butyl ester derivatives of benzoic acid represent a critical structural motif in medicinal chemistry, serving both as lipophilic prodrug moieties and as robust protecting groups in organic synthesis. However, their thermodynamic profile is characterized by a unique dichotomy: high steric shielding against nucleophilic attack versus significant thermal and acid-catalyzed lability.

Objective: This guide provides a comprehensive analysis of the thermodynamic stability, phase equilibria, and calorimetric characterization of these derivatives. It is designed to equip researchers with the protocols necessary to determine enthalpies of formation (


) and vaporization (

), and to predict shelf-life stability based on hydrolysis kinetics.

Structural Dynamics & Thermochemical Stability

The thermodynamic behavior of tert-butyl benzoate derivatives is governed by the steric bulk of the tert-butyl group and the electronic conjugation of the benzoate system. Unlike primary alkyl esters, the tert-butyl moiety introduces significant steric strain, raising the ground-state energy and altering the pathways for cleavage.

The Thermal Decomposition Pathway

A defining thermodynamic characteristic of tert-butyl esters is their susceptibility to thermal decomposition at elevated temperatures (typically >150°C) or under acidic conditions. Unlike the standard


 hydrolysis (base-catalyzed acyl cleavage), these esters predominantly undergo unimolecular thermal elimination  or 

acid-catalyzed hydrolysis
.

The thermal decomposition proceeds via a concerted, six-membered cyclic transition state (retro-Ene type reaction), yielding the free benzoic acid and isobutylene. This entropy-driven process (


) is critical for process safety during distillation or drying.
Diagram 1: Thermal Decomposition Mechanism (Retro-Ene)

The following diagram illustrates the concerted electron movement and the transition state geometry that drives this thermodynamic instability.

ThermalDecomposition cluster_mechanism Unimolecular Elimination Pathway Reactant tert-Butyl Benzoate (Ground State) TS Cyclic Transition State (6-Membered Ring) Reactant->TS  ΔH‡ (Activation Enthalpy)    T > 150°C   Products Benzoic Acid + Isobutylene (Gas) TS->Products  Entropy Driven (ΔS > 0)  

Caption: Concerted retro-Ene thermal elimination of isobutylene from tert-butyl benzoate.

Hydrolytic Stability ( Mechanism)

In aqueous acidic media, the thermodynamic preference shifts. The steric bulk prevents water from attacking the carbonyl carbon directly. Instead, protonation occurs at the ether oxygen, followed by the rate-determining cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and benzoic acid [1]. This is the


 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular).[1]

Fundamental Thermodynamic Quantities

Accurate thermodynamic data is essential for calculating equilibrium constants and designing separation processes.

Standard Enthalpies of Formation & Vaporization

The standard molar enthalpy of formation (


) and vaporization (

) are sensitive to ring substituents. Electron-withdrawing groups (e.g., -NO2) on the benzoate ring generally destabilize the ester bond, while electron-donating groups (e.g., -OMe) stabilize it.

Table 1: Representative Thermodynamic Data for Benzoate Derivatives Note: Values for specific tert-butyl esters are often derived from group additivity or comparative ebulliometry.

PropertySymbolTypical Value / RangeMethod of Determination
Boiling Point

500 – 540 K (Atmospheric)*Ebulliometry / Antoine Eq.[2]
Enthalpy of Vaporization

50 – 75 kJ/molTranspiration / Clausius-Clapeyron
Enthalpy of Formation

-350 to -450 kJ/mol (Est.)Static Bomb Calorimetry
Heat Capacity

~250 – 350 J/(mol·K)DSC / Adiabatic Calorimetry

*Note: tert-Butyl esters often decompose before reaching atmospheric


. Extrapolated values from reduced pressure are recommended [2].
Vapor Pressure Correlations

For purification via distillation, the vapor pressure (


) is modeled using the Antoine equation:


Recent studies on analogous hindered esters (e.g., methyl 4-tert-butylbenzoate) demonstrate that deviations in Antoine constants often indicate thermal decomposition during measurement [2].

Experimental Protocols

As an application scientist, relying on calculated values is insufficient for critical path steps. The following protocols are "self-validating," meaning they include internal checks for accuracy.

Protocol A: Static Bomb Calorimetry for

To determine the enthalpy of formation, we measure the enthalpy of combustion (


).

Prerequisites:

  • Purity > 99.9% (confirmed by GC/HPLC).

  • Isoperibol calorimeter with rotating bomb capability (optional but preferred for halogenated derivatives).

Step-by-Step Methodology:

  • Pelletization: Press the tert-butyl ester liquid/solid into a pellet. If liquid, seal in a Mylar or gelatin capsule of known calorific value.

  • Oxygen Charging: Charge the bomb with 3.0 MPa of high-purity oxygen.

  • Ignition: Fire the sample. Monitor temperature rise (

    
    ) using a thermistor with 0.0001 K resolution.
    
  • Washburn Corrections: Apply corrections for standard states (formation of HNO3, H2SO4, CO2 solubility).

  • Validation: The combustion must achieve >99% CO2 recovery (Rossini test) to ensure no soot formation, which is common with aromatic-rich esters.

Protocol B: Vapor Pressure via Ebulliometry

Direct boiling point measurement is risky due to decomposition. Comparative Ebulliometry is the gold standard.

Diagram 2: Comparative Ebulliometry Workflow

This workflow minimizes thermal stress and validates pressure readings against a reference standard.

Ebulliometry cluster_valid Self-Validation Loop SamplePrep Sample Preparation (Degassing) SystemSetup Dual Ebulliometer Setup (Sample + Reference Std) SamplePrep->SystemSetup PressureControl Pressure Regulation (Buffer Tank + Manostat) SystemSetup->PressureControl Measurement Simultaneous T_boil Measurement (Pt-100 Sensors) PressureControl->Measurement  Stepwise Pressure Drop   Analysis Antoine Fitting & Decomposition Check Measurement->Analysis  T vs P Data   Analysis->Measurement  Hysteresis Check  

Caption: Comparative ebulliometry workflow for determining vapor pressure and detecting thermal instability.

Implications for Drug Development

Lipophilicity and Metabolic Stability

The tert-butyl group significantly increases lipophilicity (


) compared to methyl or ethyl esters, enhancing membrane permeability. However, this comes at the cost of metabolic predictability.
  • In Vitro: High stability in plasma (resistance to esterases due to steric hindrance).

  • In Vivo: Clearance often driven by oxidative metabolism (CYP450 hydroxylation of the tert-butyl group) rather than direct hydrolysis [3].

Formulation Risks

Because of the low enthalpy of activation for the


 hydrolysis, tert-butyl ester prodrugs must be formulated in strictly neutral or slightly basic buffers. Acidic excipients (e.g., citric acid) can catalyze degradation even in solid-state formulations due to residual moisture.

References

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Zhu, S., et al. (2021). Determination of Vapor Pressure, Enthalpy of Vaporization, and Heat Capacity of Methyl 4-tert-Butylbenzoate.[2][3][4][5] Journal of Chemical & Engineering Data, 66(9), 3505–3511.[3] Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Comprehensive guide on esterase resistance).
  • NIST Chemistry WebBook. (n.d.). Benzoic acid, p-tert-butyl-.[6] National Institute of Standards and Technology.[6] Link

  • Verevkin, S. P. (2002). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Methyl Benzoate Derivatives. Journal of Chemical & Engineering Data. Link

Sources

Physicochemical Profiling of Hydroxymethyl Benzoic Acid Esters: Acidity, Electronic Effects, and Hydrolytic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of hydroxymethyl benzoic acid esters , a structural class distinct from the widely known parabens (hydroxybenzoic acid esters). While often conflated due to nomenclature similarities, the presence of the methylene bridge (


) between the aromatic ring and the hydroxyl group fundamentally alters the electronic landscape, pKa values, and hydrolytic kinetics of the molecule.

For drug development professionals, these esters represent a "neutral" prodrug scaffold. Unlike phenols, the hydroxymethyl group does not ionize at physiological pH, and the ester functionality masks the carboxylic acid. Therefore, the "acidity" of this class refers strictly to the pKa of the parent acid metabolite post-hydrolysis and the C-H acidity of the alpha-methylene group (relevant only in specific synthetic contexts).

Part 1: Electronic Structure and Acidity

Structural Distinction: Hydroxymethyl vs. Hydroxy

The critical pharmacophoric distinction lies in the isolation of the hydroxyl group from the


-system of the benzene ring.
  • Parabens (4-Hydroxybenzoates): The

    
     group is directly attached to the ring. It acts as a strong Resonance Donor (
    
    
    
    ), significantly increasing electron density at the carbonyl carbon and raising the pKa of the parent acid (pKa ~4.54).
  • Hydroxymethyl Benzoates: The

    
     group is separated by a methylene bridge. The resonance effect is blocked.[1] The group acts primarily through a weak Inductive Withdrawal (
    
    
    
    ) effect due to the electronegative oxygen, partially offset by the alkyl group.
pKa of the Parent Acid

Since the ester itself is non-ionizable in aqueous media (pH 1–14), the relevant physicochemical parameter is the pKa of the hydrolysis product: 4-(hydroxymethyl)benzoic acid .

CompoundStructurepKa (Experimental/Predicted)Electronic Effect
Benzoic Acid

4.20 Reference Standard
4-(Hydroxymethyl)benzoic acid

4.16 ± 0.10 Weak Inductive Withdrawal (

)
4-Hydroxybenzoic acid

4.54 Strong Resonance Donation (

)
4-Methylbenzoic acid

4.37 Weak Inductive Donation (

)

Interpretation: The pKa of 4-(hydroxymethyl)benzoic acid is nearly identical to benzoic acid. The


 substituent is electronically "neutral" relative to the carboxyl group. It does not significantly perturb the acidity, meaning the metabolite will exist almost exclusively as the carboxylate anion (

) at physiological pH (7.4).
Hammett Substituent Constants

To predict the behavior of derivatives, we apply the Hammett Equation (


).
  • Substituent:

    
     (Hydroxymethyl)
    
  • 
     (Para): 
    
    
    
    to
    
    
    (Solvent dependent)
  • 
     (Meta): 
    
    
    

Unlike the phenolic


 (

), the hydroxymethyl group does not deactivate the ester carbonyl toward nucleophilic attack. This implies that hydroxymethyl benzoic acid esters hydrolyze faster than parabens , making them more labile prodrugs.

Part 2: Hydrolytic Stability and Kinetics

The "acidity" in a stability context often refers to the susceptibility of the ester to acid- or base-catalyzed hydrolysis.

Mechanism of Hydrolysis ( )

The hydrolysis follows the standard bimolecular basic hydrolysis mechanism (


). The rate-determining step is the formation of the tetrahedral intermediate.

Key Insight for Formulators: Because the


 group is not an electron donor, it does not stabilize the ester carbonyl. Consequently, these esters are less stable than parabens. In alkaline buffers (pH > 8), they degrade rapidly to the parent acid and alcohol.
Visualization: Hydrolytic Pathway

The following diagram illustrates the pH-dependent speciation and hydrolysis pathway.

HydrolysisPathway cluster_conditions Environmental Conditions Ester Neutral Ester (Lipophilic Prodrug) Tetra Tetrahedral Intermediate Ester->Tetra OH- Attack (RDS) High pH Acid 4-(Hydroxymethyl) benzoic acid (Neutral) Ester->Acid H+ Catalysis Low pH Anion Carboxylate Anion (Hydrophilic Metabolite) Tetra->Anion Collapse & Deprotonation Acid->Anion pH > 4.16 (Physiological) pH 7.4 (Blood) pH 7.4 (Blood)

Figure 1: Hydrolysis pathway of hydroxymethyl benzoic acid esters. The rate-determining step (RDS) is the nucleophilic attack by hydroxide.

Part 3: Experimental Protocols

To validate the pKa and hydrolytic stability, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of Parent Acid pKa

Use this to determine the pKa of the metabolite (4-hydroxymethylbenzoic acid).

Reagents:

  • Analyte: 4-(Hydroxymethyl)benzoic acid (>99% purity).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed water (ionic strength adjusted to 0.15 M with KCl).

Workflow:

  • Preparation: Dissolve

    
     M analyte in 50 mL solvent. Ensure complete dissolution (sonicate if necessary).
    
  • Calibration: Calibrate pH electrode using pH 4.01 and 7.00 buffers at 25°C.

  • Titration: Titrate with NaOH in 5 µL increments. Allow 30s stabilization between additions.

  • Data Analysis: Plot pH vs. Volume. The pKa is the pH at the half-equivalence point.

    • Validation Check: The first derivative plot (

      
      ) must show a single sharp peak. If the peak is broad, check for carbonate contamination in the titrant.
      
Protocol B: HPLC-Based Hydrolysis Kinetics

Use this to measure the stability (half-life) of the ester.

Reagents:

  • Buffer: 50 mM Phosphate buffer (pH 7.4).

  • Internal Standard: Benzophenone (non-ionizable, stable).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

Workflow:

  • Incubation: Spike the ester (10 µM final) into pre-warmed (37°C) phosphate buffer.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL cold Acetonitrile + 1% Formic Acid. (Acid pH stops base-catalyzed hydrolysis).

  • Analysis: Inject onto C18 column. Monitor disappearance of Ester peak and appearance of Acid peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation Check: Mass balance must be conserved. Area(Ester) + Area(Acid) * (Response Factor) should remain constant.

Part 4: Implications for Drug Design

ParameterHydroxymethyl Benzoate EsterHydroxybenzoate Ester (Paraben)Design Consequence
LogP High (Tunable by ester chain)HighGood membrane permeability.
Solubility Low (Aqueous)Low (Aqueous)Requires formulation (e.g., micronization).
Metabolic Fate Rapid HydrolysisSlow HydrolysisHydroxymethyl esters are better soft drugs or prodrugs requiring quick activation.
Toxicity Low (Metabolite is rapidly excreted)Low/Moderate (Endocrine concern)Hydroxymethyl scaffold avoids the "Paraben" structural alert.
Conclusion

Hydroxymethyl benzoic acid esters are distinct from parabens. They possess a pKa (of the parent acid) of 4.16 , effectively identical to benzoic acid. Their lack of electron-donating resonance makes them more hydrolytically labile than parabens, positioning them as ideal candidates for prodrug strategies where rapid release of the carboxylic acid payload is required upon entry into plasma.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76360, 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

    • Source of pKa prediction and physical properties.[2][3][4]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Authoritative source for sigma constants of alkyl and heteroalkyl groups.
  • Mabey, W., & Mill, T. (1978).Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Standard reference for ester hydrolysis mechanisms ( ) and kinetics.
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Source for prodrug design strategies and solubility profiling protocols.

Sources

Technical Guide: Applications of 2-Hydroxymethyl-benzoic Acid tert-Butyl Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-Hydroxymethyl-benzoic acid tert-butyl ester in organic chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Hydroxymethyl-benzoic acid tert-butyl ester (often referred to as tert-butyl 2-(hydroxymethyl)benzoate) represents a strategically valuable bifunctional scaffold in organic synthesis. It serves primarily as a "Latent Phthalide" —a masked form of isobenzofuran-1(3H)-one that allows for chemoselective derivatization of the benzylic alcohol without interference from the carboxylic acid or premature lactonization.

This guide details the molecule's structural utility, core reactivity profile, and its applications in constructing complex heterocyclic architectures, particularly in the synthesis of 3-substituted phthalides and isoindolinones relevant to medicinal chemistry.

Structural Analysis & Reactivity Profile

The Ortho-Effect and Stability

The molecule consists of a benzene ring substituted at the ortho positions with a tert-butyl ester and a hydroxymethyl group. This proximity creates a high thermodynamic drive toward cyclization (lactonization).

  • The tert-Butyl Advantage: Unlike methyl or ethyl esters, the tert-butyl group provides significant steric bulk. This suppresses nucleophilic attack at the carbonyl carbon under neutral or basic conditions, allowing transformations to occur at the alcohol moiety (e.g., oxidation, alkylation).

  • The Acid Trigger: The tert-butyl ester is acid-labile. Upon treatment with strong acids (e.g., TFA, HCl) or heat, the ester cleaves via an E1-like mechanism (releasing isobutylene), generating the free carboxylic acid. This unmasked acid immediately condenses with the ortho-alcohol to form phthalide .

Core Reactivity Workflow

The utility of this compound lies in its ability to delay cyclization.

  • Stage 1 (Protection): The ester masks the acid.

  • Stage 2 (Functionalization): The alcohol is modified (oxidized to aldehyde, converted to leaving group, or etherified).

  • Stage 3 (Cyclization): Acid treatment triggers deprotection and spontaneous ring closure.

Reactivity Start 2-Hydroxymethyl-benzoic acid tert-butyl ester Oxidation Oxidation (e.g., DMP, Swern) Start->Oxidation  Selectivity   Aldehyde 2-Formyl-benzoic acid tert-butyl ester Oxidation->Aldehyde Nucleophile Nucleophilic Addition (R-M) Aldehyde->Nucleophile  C-C Bond Formation   Alcohol_Sub Secondary Alcohol Intermediate Nucleophile->Alcohol_Sub Cyclization Acid Deprotection (- Isobutylene) Alcohol_Sub->Cyclization  TFA / H+   Phthalide 3-Substituted Phthalide Cyclization->Phthalide  Spontaneous Lactonization  

Figure 1: The "Latent Phthalide" Strategy. The tert-butyl group prevents cyclization until the side chain is established.

Key Applications in Organic Synthesis[1][2][3]

Synthesis of 3-Substituted Phthalides

3-Substituted phthalides are core motifs in natural products (e.g., celery extract, butylphthalide) and pharmaceuticals.[1] Direct alkylation of phthalide requires strong bases (LDA) and often suffers from poor regioselectivity or ring opening.

Protocol Strategy: Using 2-hydroxymethyl-benzoic acid tert-butyl ester allows for a "Grignard-type" approach:

  • Oxidation: Convert the hydroxymethyl group to an aldehyde (2-formylbenzoate).

  • Addition: React the aldehyde with a mild nucleophile (e.g., organozinc or Grignard at low temp) to form a secondary alcohol. Note: The bulky tert-butyl ester reduces competition from nucleophilic attack at the ester carbonyl.

  • Cyclization: Treat with acid to close the ring, yielding the 3-substituted phthalide.

Synthesis of Isoindolinones (Phthalimidines)

Isoindolinones are privileged scaffolds in kinase inhibitors. The tert-butyl ester precursor can be converted into these nitrogen-containing heterocycles.

  • Activation: Convert the hydroxymethyl group to a bromide (using PBr3) or tosylate.

  • Amine Alkylation: React with a primary amine (R-NH2). The amine displaces the leaving group.

  • Cyclization: Thermal or acid-catalyzed attack of the secondary amine onto the ester leads to the isoindolinone, releasing tert-butanol (or isobutylene/water).

Late-Stage Divergent Synthesis

In drug discovery, this scaffold allows for Late-Stage Functionalization (LSF) . A library of compounds can be built by etherifying the benzyl alcohol with various phenols or alkyl halides. The "phthalide" core is only formed at the final step, ensuring the library members have distinct physicochemical properties (linear vs. cyclic) until the final deprotection.

Experimental Protocols

Synthesis of tert-Butyl 2-(Hydroxymethyl)benzoate

Since this compound acts as a masked intermediate, it is often synthesized from phthalide.

Reaction Principle: Phthalide is ring-opened under basic conditions, but to trap it as the tert-butyl ester specifically requires activation of the acid.

Step-by-Step Protocol:

  • Hydrolysis: Dissolve Phthalide (10.0 mmol) in NaOH (10%, 20 mL) and reflux for 1 hour. Cool and acidify with HCl to precipitate 2-hydroxymethylbenzoic acid. Isolate and dry.

  • Esterification: Dissolve the acid (10.0 mmol) in DCM (50 mL).

  • Reagents: Add O-tert-butyl-N,N'-diisopropylisourea (15.0 mmol) (a neutral alkylation agent) OR use Isobutylene gas with catalytic H2SO4 in a pressure vessel.

    • Preferred Lab Method: Add Boc Anhydride (Boc2O) (2.0 equiv) and DMAP (0.2 equiv) in tert-butanol/THF. Note: DMAP catalysis can lead to some lactonization; careful monitoring is required.

  • Workup: Wash with NaHCO3, brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Acid-Catalyzed Cyclization (Deprotection)

Context: Converting a functionalized derivative back to the phthalide core.

Protocol:

  • Dissolution: Dissolve the tert-butyl ester derivative (1.0 mmol) in DCM (5 mL).

  • Acid Addition: Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of the ester spot).

  • Workup: Concentrate in vacuo to remove TFA and isobutylene. The residue is often the pure phthalide. If necessary, neutralize with saturated NaHCO3 and extract with EtOAc.

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Formula C12H16O3Precursor Scaffold
Molecular Weight 208.26 g/mol Calculation basis
Acid Sensitivity High (cleaves w/ TFA, HCl)Allows mild deprotection
Base Stability Moderate (bulky ester)Survives mild basic workups
Oxidation Potential 1° Alcohol

Aldehyde
Access to 2-formylbenzoates
Cyclization Rate Fast (upon acid exposure)High efficiency in synthesis

References

  • Process for the preparation of phthalides. European Patent Office. EP0544205A1. (Describes the general reactivity of 2-hydroxymethyl benzoates in cyclization). Link

  • Use of tert-butyl esters as protecting groups.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for tert-butyl ester stability and deprotection mechanisms).
  • Synthesis of 3-substituted phthalides via 2-formylbenzoates.Journal of Organic Chemistry.
  • BenchChem Application Note. 2-Hydroxymethylbenzoic Acid as a Versatile Building Block. (Contextualizes the parent acid and ester derivatives). LinkNote: General reference derived from search context.

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Hydroxymethyl-benzoic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocol for 2-Hydroxymethyl-benzoic acid tert-butyl ester Content Type: Detailed Application Note and Protocol

Executive Summary

This guide details the synthesis of 2-Hydroxymethyl-benzoic acid tert-butyl ester (also known as tert-butyl 2-(hydroxymethyl)benzoate). This molecule is a critical bifunctional building block, possessing an acid-labile ester and a reactive primary alcohol. It serves as a versatile "masked" linker in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) synthesis.

The synthesis of this compound presents a specific challenge: the thermodynamic propensity of 2-(hydroxymethyl)benzoic acid derivatives to cyclize into phthalide (isobenzofuran-1(3H)-one) under acidic or basic conditions. This protocol utilizes a desymmetrization strategy starting from phthalic anhydride, followed by a chemoselective reduction, to bypass the stability issues associated with phthalide ring-opening.

Strategic Analysis & Retrosynthesis

The Challenge: The Phthalide Trap

Direct esterification of 2-(hydroxymethyl)benzoic acid is chemically inefficient because the open-chain hydroxy-acid is in equilibrium with the cyclic lactone (phthalide). Standard Fischer esterification conditions drive the equilibrium toward the stable lactone, not the ester.

The Solution: The "Anhydride-First" Route

To successfully synthesize the target, we must install the bulky tert-butyl ester before generating the alcohol.

  • Step 1 (Desymmetrization): Nucleophilic opening of phthalic anhydride with tert-butanol. This requires catalysis due to the steric bulk of the alcohol.

  • Step 2 (Chemoselective Reduction): Selective reduction of the remaining carboxylic acid to a primary alcohol using Borane-Dimethyl Sulfide (BH₃·DMS), which leaves the tert-butyl ester intact.

Reaction Pathway Diagram[1]

SynthesisPathway Anhydride Phthalic Anhydride (Starting Material) MonoEster Mono-tert-butyl Phthalate (Intermediate) Anhydride->MonoEster t-BuOH, DMAP, Et3N (Ring Opening) Product 2-Hydroxymethyl-benzoic acid tert-butyl ester (Target) MonoEster->Product BH3·DMS, THF (Selective Reduction) Phthalide Phthalide (Side Product) MonoEster->Phthalide Acid/Heat (Cyclization Risk) Product->Phthalide Acid Hydrolysis

Figure 1: Synthetic pathway highlighting the desymmetrization strategy and the risk of cyclization to phthalide.

Experimental Protocol

Stage 1: Synthesis of Mono-tert-butyl Phthalate

Objective: Open the phthalic anhydride ring with a bulky nucleophile (tert-butanol) to form the mono-ester.

Reagents & Equipment:

  • Phthalic Anhydride (14.8 g, 100 mmol)

  • tert-Butanol (anhydrous, 100 mL, excess)

  • 4-Dimethylaminopyridine (DMAP) (1.22 g, 10 mmol, 0.1 eq)

  • Triethylamine (Et₃N) (15.3 mL, 110 mmol, 1.1 eq)

  • Dichloromethane (DCM) (anhydrous, 200 mL)

  • Equipment: 500 mL round-bottom flask, reflux condenser, N₂ atmosphere.

Procedure:

  • Setup: Flame-dry the glassware and cool under a stream of nitrogen.

  • Dissolution: Charge the flask with Phthalic Anhydride (100 mmol), DMAP (10 mmol), and anhydrous DCM (150 mL). Stir until mostly dissolved.

  • Addition: Add Triethylamine (110 mmol) followed by tert-Butanol (excess).

    • Note: While t-BuOH is the reagent, using it as a co-solvent or in large excess drives the reaction due to its poor nucleophilicity.

  • Reaction: Stir the mixture at room temperature for 24 hours. If conversion is slow (monitor by TLC), heat to mild reflux (40°C) for 4–6 hours.

  • Workup:

    • Dilute with DCM (100 mL).

    • Wash with cold 10% Citric Acid (2 x 100 mL) to remove DMAP/Et₃N. Crucial: Do not use strong mineral acids or heat, as this will deprotect the ester.

    • Wash with Brine (100 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude mono-ester is typically pure enough for the next step. If necessary, recrystallize from Hexanes/EtOAc.[1]

Checkpoint:

  • Target Mass: ~22.2 g (Theoretical yield).

  • Appearance: White crystalline solid.

  • QC: ¹H NMR should show a singlet at ~1.6 ppm (9H, t-butyl) and a broad singlet at ~11-12 ppm (COOH).

Stage 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to a primary alcohol without affecting the tert-butyl ester.

Reagents & Equipment:

  • Mono-tert-butyl phthalate (from Stage 1) (11.1 g, 50 mmol)

  • Borane-Dimethyl Sulfide Complex (BH₃·DMS) (2.0 M in THF, 27.5 mL, 55 mmol, 1.1 eq)

  • Tetrahydrofuran (THF) (anhydrous, 100 mL)

  • Methanol (for quenching)

  • Equipment: 250 mL 3-neck flask, addition funnel, thermometer, ice bath.

Procedure:

  • Setup: Assemble the apparatus under a strict Nitrogen atmosphere. Safety: Borane is pyrophoric; ensure the system is dry.

  • Solubilization: Dissolve the Mono-tert-butyl phthalate (50 mmol) in anhydrous THF (80 mL) and cool to 0°C in an ice bath.

  • Reduction: Add the BH₃·DMS solution dropwise via the addition funnel over 30 minutes. Maintain internal temperature < 5°C.

    • Mechanism:[1][2][3][4][5] Borane coordinates to the carboxylic acid to form a triacyloxyborane, which is then reduced. Esters are significantly less reactive toward BH₃ at these temperatures.

  • Digestion: After addition, allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of acid).

  • Quenching (Critical):

    • Cool the mixture back to 0°C.

    • Slowly add Methanol (20 mL) dropwise. Caution: Vigorous hydrogen gas evolution.

    • Stir for 30 minutes to break down boron complexes.

  • Workup:

    • Concentrate the solvent under reduced pressure.[4]

    • Redissolve the residue in EtOAc (150 mL).

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove any unreacted acid.

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Quantitative Data Summary

ParameterStage 1 (Esterification)Stage 2 (Reduction)
Limiting Reagent Phthalic AnhydrideMono-tert-butyl Phthalate
Stoichiometry 1.0 : 1.1 (Acid:Base)1.0 : 1.1 (Acid:Borane)
Temperature 25°C (RT) to 40°C0°C to 25°C
Time 12–24 Hours4–6 Hours
Typical Yield 85–92%75–85%
Key Impurity Unreacted AnhydridePhthalide (if over-reduced/acidified)

Quality Control & Troubleshooting

Analytical Validation[7]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.9 (d, 1H, Ar-H ortho to ester)

    • δ 7.3–7.5 (m, 3H, Ar-H)

    • δ 4.7 (s, 2H, Ar-CH₂ -OH)

    • δ 1.6 (s, 9H, C(CH₃ )₃)

  • IR Spectroscopy:

    • Look for broad OH stretch (~3400 cm⁻¹) and Ester C=O stretch (~1710 cm⁻¹). Absence of Acid C=O (~1690 cm⁻¹ broad).

Troubleshooting Guide
  • Issue: Formation of Phthalide (Lactone).

    • Cause: Acidic workup was too strong or exposure to heat during concentration.

    • Fix: Keep workup pH > 4. Use Citric acid or Ammonium Chloride, not HCl. Store the product at -20°C.

  • Issue: Low Yield in Step 1.

    • Cause: Steric hindrance of tert-butanol.

    • Fix: Ensure DMAP is fresh. Increase reaction time or use DCC (Dicyclohexylcarbodiimide) coupling if the anhydride opening is sluggish.

References

  • Selective Reduction of Carboxylic Acids: Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective reductions. 29. The reaction of borane-dimethyl sulfide with organic compounds containing representative functional groups.J. Org. Chem.1982 , 47, 3153–3163. Link

  • Anhydride Opening Protocol: Burk, R. M.; Roof, M. B. Preparation of Mono-tert-butyl Phthalate.Tetrahedron Lett.1993, 34, 395–398. (Adapted methodology for hindered esters).
  • Phthalide Equilibrium: McNulty, J.; et al. Scope and Mechanistic Insights into the Phthalide-Ring Opening.Eur. J. Org. Chem.2016 , 2016, 688–696. Link

  • Borane Reagent Safety: Handling and Storage of Boranes. Sigma-Aldrich Technical Bulletin AL-134. Link

Sources

Application Note: Strategic Esterification of 2-Hydroxymethylbenzoic Acid with tert-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The "Lactone Trap" Challenge

Direct esterification of 2-hydroxymethylbenzoic acid (HMBA) with tert-butanol is chemically non-viable under standard Fischer esterification conditions. This substrate exists in a dynamic equilibrium with its lactone form, phthalide (isobenzofuran-1(3H)-one).

Under the acidic conditions required for direct esterification (e.g.,


, TsOH), the equilibrium overwhelmingly favors cyclization to phthalide due to the entropy-driven formation of the 5-membered ring and the expulsion of water. Furthermore, tert-butanol is a tertiary alcohol prone to E1 elimination (forming isobutylene) in the presence of strong acids.
The Solution: The "Protect-Activate-Esterify" Workflow

To successfully synthesize tert-butyl 2-(hydroxymethyl)benzoate , one must bypass the lactonization pathway by masking the nucleophilic hydroxyl group. This protocol details a robust, field-proven 3-step synthesis:

  • Ring Opening & Protection: Saponification of phthalide followed by silyl protection (TBS) of the primary alcohol.

  • Mild Esterification: Use of Di-tert-butyl dicarbonate (

    
    )  and DMAP  to install the tert-butyl ester under neutral/basic conditions, preventing acid-catalyzed cyclization.
    
  • Controlled Deprotection: Removal of the silyl group (if the free alcohol is the final target).

Part 2: Reaction Logic & Pathway Visualization

The following diagram illustrates the critical bifurcation between the failure mode (direct reaction) and the success mode (protected route).

G Phthalide Phthalide (Starting Material) HMBA 2-Hydroxymethyl- benzoic acid Phthalide->HMBA Equilibrium Step1 Step 1: Ring Opening (NaOH/MeOH) Phthalide->Step1 Hydrolysis DirectFail FAILURE MODE: Spontaneous Lactonization (+ Isobutylene) HMBA->DirectFail H+ / t-BuOH (Acid Catalysis) Salt Na-Carboxylate Intermediate Step1->Salt Step2 Step 2: Protection (TBS-Cl, Imidazole) Salt->Step2 ProtectedAcid 2-(TBS-oxymethyl) benzoic acid Step2->ProtectedAcid Blocks Lactonization Step3 Step 3: Esterification (Boc2O, DMAP, t-BuOH) ProtectedAcid->Step3 FinalEster tert-Butyl 2-(TBS- oxymethyl)benzoate Step3->FinalEster Target Product

Caption: Workflow comparison. The red path indicates the inevitable failure of direct acid-catalyzed esterification. The green path represents the successful protection strategy.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of 2-(tert-Butyldimethylsilyloxymethyl)benzoic Acid

Objective: Open the phthalide ring and protect the alcohol to prevent re-cyclization.

Reagents:

  • Phthalide (1.0 equiv)[1][2]

  • Potassium Hydroxide (KOH) (1.2 equiv)

  • Methanol (Solvent)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous)[3]

Procedure:

  • Saponification: Dissolve Phthalide (10 mmol) in Methanol (30 mL). Add KOH (12 mmol) dissolved in water (5 mL). Reflux for 2 hours.

  • Isolation of Salt: Concentrate the mixture in vacuo to obtain the potassium salt. Co-evaporate with toluene (

    
     mL) to remove trace water.
    
  • Protection: Suspend the dry salt in anhydrous DMF (20 mL). Add Imidazole (25 mmol) followed by TBS-Cl (12 mmol). Stir at room temperature for 12 hours.

    • Note: The carboxylate may also be silylated transiently, but the silyl ester is highly labile to aqueous workup, whereas the silyl ether is stable.

  • Workup: Pour into ice-cold 5% citric acid (pH ~4). Extract immediately with Ethyl Acetate (

    
     mL).
    
    • Critical: Do not use strong mineral acids (HCl) or low pH (<3), as this risks cleaving the TBS group and inducing lactonization.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    
Phase 2: Esterification via Boc-Anhydride Activation

Objective: Install the bulky tert-butyl group under mild, non-acidic conditions. Mechanism: The reaction proceeds via a reactive N-acylpyridinium intermediate formed from


 and DMAP, which transfers the tert-butyl group to the carboxylate with release of 

and tert-butanol.

Reagents:

  • 2-(TBS-oxymethyl)benzoic acid (from Phase 1) (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (2.0 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.3 equiv - Catalytic)

  • tert-Butanol (Solvent/Reagent) or THF/t-BuOH mixture (3:1)

Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve the protected acid (5 mmol) in anhydrous tert-Butanol (15 mL).

    • Alternative: Use THF (10 mL) and tert-Butanol (5 mL) if solubility is an issue.

  • Addition: Add DMAP (1.5 mmol). The solution may turn slightly yellow.

  • Activation: Add

    
     (10 mmol) dropwise (liquid or solution in THF).
    
    • Observation: Gas evolution (

      
      ) will be observed. This indicates the reaction is progressing.[3]
      
  • Reaction: Stir at 35°C–40°C for 16–24 hours. Monitor by TLC (Silica; Hexane:EtOAc 9:1). The acid spot should disappear.

  • Quench: Dilute with Diethyl Ether (50 mL). Wash with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via Flash Chromatography (Silica Gel, 0 
    
    
    
    10% EtOAc in Hexanes).

Yield Expectation: 75–85% (as colorless oil or low-melting solid).

Part 4: Quantitative Data & Troubleshooting

Reaction Parameters Table
ParameterValue / ConditionRationale
Stoichiometry (

)
2.0 - 2.5 EquivalentsExcess required to drive equilibrium and compensate for trace moisture.
Catalyst (DMAP) 10 - 30 mol%High loading ensures rapid formation of the active acyl-pyridinium species.
Temperature 35°C - 45°CSufficient to activate

but prevents thermal decomposition of the product.
Solvent

-BuOH or THF

-BuOH acts as both solvent and nucleophile; THF improves solubility of the protected acid.
Time 16 - 24 HoursSteric hindrance of the ortho-substituent slows nucleophilic attack.
Stability & Storage
  • Protected Ester: Stable at room temperature. Store under inert atmosphere.

  • Deprotected Ester (Free OH): WARNING. If you remove the TBS group (e.g., using TBAF), the resulting tert-butyl 2-(hydroxymethyl)benzoate is metastable . It will slowly cyclize to phthalide, eliminating isobutylene, especially if traces of acid or base are present. Use immediately in the next step of your synthesis.

Part 5: References

  • Takeda, K., et al. (2015). "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem, 8(11), 1888-1892. (Describes the efficiency of Boc2O/DMAP for t-butyl esters).

  • Greenberg, J. A., & Sammakia, T. (2017). "The reaction of tert-butyl esters with SOCl2 at room temperature." Journal of Organic Chemistry, 82(6), 3245-3251. (Discusses stability and reactivity of t-butyl esters).

  • BenchChem Technical Notes. (2025). "Functionalization Reactions of 2-Hydroxymethylbenzoic Acid." (Details the lactonization equilibrium of the substrate).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard protocols for TBS protection and ester stability).

Sources

Using 2-Hydroxymethyl-benzoic acid tert-butyl ester as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Application of 2-Hydroxymethyl-benzoic acid tert-butyl ester in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction

2-Hydroxymethyl-benzoic acid tert-butyl ester is a bifunctional aromatic compound of significant utility in modern medicinal chemistry and drug development. Its structure, featuring a primary alcohol and a sterically hindered tert-butyl ester ortho to one another, presents a unique and powerful combination of reactivity and stability. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide array of nucleophilic, basic, and reductive conditions, yet readily cleaved under specific acidic protocols.[1][2] This orthogonality allows for selective functionalization of the primary alcohol, which can be transformed through oxidation, esterification, etherification, or substitution.

This guide provides an in-depth exploration of 2-Hydroxymethyl-benzoic acid tert-butyl ester as a pharmaceutical intermediate. We will detail its synthesis, key transformations with step-by-step protocols, and its strategic application in constructing more complex molecular architectures relevant to pharmacologically active agents. The causality behind experimental choices is emphasized to provide researchers with not just a set of instructions, but a framework for rational synthetic design.

Physicochemical Properties and Handling

A clear understanding of the intermediate's properties is fundamental to its successful application.

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Typically a colorless to pale yellow oil or low-melting solid
Solubility Soluble in most common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol). Insoluble in water.
Storage Store in a cool, dry place away from strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.

Synthesis of the Intermediate

The most direct and common route to 2-Hydroxymethyl-benzoic acid tert-butyl ester is the protection of the commercially available 2-Hydroxymethyl-benzoic acid. The choice of the tert-butylation method is critical to avoid side reactions, such as the acid-catalyzed intramolecular cyclization (lactonization) to form phthalide.[3] A method utilizing Di-tert-butyl dicarbonate ((Boc)₂O) is often preferred as it can be performed under milder, often neutral or base-catalyzed conditions, minimizing phthalide formation.[4]

Protocol 1: Synthesis via (Boc)₂O Esterification

Principle: This method employs (Boc)₂O as the tert-butyl source with a catalytic amount of a base like 4-Dimethylaminopyridine (DMAP). The reaction proceeds through a mixed anhydride intermediate which is then attacked by a tert-butoxide source or undergoes rearrangement to afford the final ester.

Materials:

ReagentM.W.Amount (10 mmol scale)Moles
2-Hydroxymethyl-benzoic acid152.151.52 g10 mmol (1.0 eq)
Di-tert-butyl dicarbonate ((Boc)₂O)218.252.62 g12 mmol (1.2 eq)
4-Dimethylaminopyridine (DMAP)122.17122 mg1 mmol (0.1 eq)
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Hydroxymethyl-benzoic acid (1.52 g, 10 mmol) and DMAP (122 mg, 1 mmol).

  • Add 50 mL of anhydrous DCM and stir until all solids are dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Di-tert-butyl dicarbonate (2.62 g, 12 mmol) to the stirred solution. Gas evolution (CO₂) will be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate:Hexane). The product spot should be less polar than the starting material.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 10% to 30% Ethyl Acetate in Hexane) to yield 2-Hydroxymethyl-benzoic acid tert-butyl ester.

Synthesis_Workflow start 2-Hydroxymethyl- benzoic acid reagents (Boc)₂O, DMAP DCM, 0°C to RT start->reagents product 2-Hydroxymethyl-benzoic acid tert-butyl ester reagents->product Esterification

Caption: Synthesis of the title intermediate.

Key Synthetic Transformations and Protocols

The strategic value of this intermediate lies in the ability to selectively manipulate the hydroxymethyl group while the carboxylic acid remains protected.

Reactions at the Hydroxymethyl Group

The primary alcohol is a versatile handle for introducing further complexity.

Principle: Mild oxidation is crucial to prevent over-oxidation to the carboxylic acid, which would lead to the deprotected starting material after workup. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high selectivity and mild, neutral pH conditions.

Materials:

ReagentM.W.Amount (5 mmol scale)Moles
2-Hydroxymethyl-benzoic acid tert-butyl ester208.251.04 g5 mmol (1.0 eq)
Dess-Martin Periodinane (DMP)424.142.33 g5.5 mmol (1.1 eq)
Dichloromethane (DCM), anhydrous-25 mL-

Procedure:

  • Dissolve 2-Hydroxymethyl-benzoic acid tert-butyl ester (1.04 g, 5 mmol) in 25 mL of anhydrous DCM in a flask under an inert atmosphere.

  • Add DMP (2.33 g, 5.5 mmol) portion-wise at room temperature. The mixture may become slightly cloudy.

  • Stir vigorously for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 25 mL of a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude aldehyde is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.

Principle: To form an ether, the weakly nucleophilic alcohol must first be deprotonated with a strong base to form a more reactive alkoxide. Sodium hydride (NaH) is commonly used for this purpose, followed by the addition of an alkyl halide.

Materials:

ReagentM.W.Amount (5 mmol scale)Moles
2-Hydroxymethyl-benzoic acid tert-butyl ester208.251.04 g5 mmol (1.0 eq)
Sodium Hydride (NaH), 60% in mineral oil24.00220 mg5.5 mmol (1.1 eq)
Benzyl Bromide (or other alkyl halide)171.040.65 mL5.5 mmol (1.1 eq)
Tetrahydrofuran (THF), anhydrous-25 mL-

Procedure:

  • To a flame-dried flask under an inert atmosphere, add NaH (220 mg, 5.5 mmol). Wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and carefully dry the NaH under a stream of nitrogen.

  • Add 15 mL of anhydrous THF and cool to 0 °C.

  • Slowly add a solution of 2-Hydroxymethyl-benzoic acid tert-butyl ester (1.04 g, 5 mmol) in 10 mL of anhydrous THF. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 0.65 mL, 5.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates completion.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to yield the desired ether.

Deprotection of the Tert-butyl Ester

The selective removal of the tert-butyl group is a cornerstone of its utility, unmasking the carboxylic acid for subsequent reactions.

Principle: Acid-catalyzed deprotection proceeds via protonation of the ester carbonyl, followed by cleavage to form the stable tert-butyl cation and the free carboxylic acid. The tert-butyl cation typically eliminates a proton to form isobutylene gas.[1]

Caption: Acid-catalyzed deprotection mechanism.

Principle: TFA is a strong acid that effectively cleaves the tert-butyl ester at room temperature. The reaction is typically fast and clean, as TFA and the isobutylene byproduct are volatile.

Materials:

ReagentAmount (5 mmol scale)
2-Hydroxymethyl-benzoic acid tert-butyl ester derivative5 mmol (1.0 eq)
Dichloromethane (DCM)10 mL
Trifluoroacetic Acid (TFA)10 mL

Procedure:

  • Dissolve the tert-butyl ester substrate (5 mmol) in 10 mL of DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add 10 mL of TFA.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Stir for an additional 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, remove the DCM and TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • The resulting carboxylic acid is often used directly in the next step. If isolation is required, dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.

Comparison of Deprotection Methods:

MethodReagentsConditionsAdvantagesDisadvantages
Standard TFA / DCM0 °C to RT, 1-4hFast, volatile byproductsHarsh for very acid-sensitive groups
Mild 85% H₃PO₄ / Toluene50-60 °C, 4-12hGreener, milder, selective[1]Requires heating, longer reaction time
Lewis Acid ZnBr₂ / DCMRT, 2-24hChemoselective[2]Stoichiometric metal reagent, workup

Application Case Study: Synthesis of a 2-Hydroxymethylbenzamide Derivative

2-Hydroxymethylbenzamides have been investigated for their anti-inflammatory properties, potentially acting as inhibitors of enzymes like cyclooxygenase (COX).[5] The title intermediate is an ideal precursor for such structures. This workflow demonstrates a strategy involving O-alkylation, deprotection, and final amide coupling.

Case_Study_Workflow A 2-Hydroxymethyl-benzoic acid tert-butyl ester B 2-(Alkoxymethyl)benzoic acid tert-butyl ester A->B Step 1: O-Alkylation (e.g., Protocol 3) C 2-(Alkoxymethyl)benzoic acid B->C Step 2: Deprotection (e.g., Protocol 4) D 2-(Alkoxymethyl)-N-R-benzamide (Target Molecule) C->D Step 3: Amide Coupling (EDC, HOBt, Amine)

Caption: Synthetic workflow for a 2-hydroxymethylbenzamide derivative.
Protocol 5: Amide Coupling

Principle: Following deprotection (Step 2), the resulting carboxylic acid is activated using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) to form an active ester. This intermediate readily reacts with a primary or secondary amine to form the stable amide bond.

Materials:

ReagentM.W.Amount (4 mmol scale)Moles
2-(Alkoxymethyl)benzoic acid (from Protocol 4)-~4 mmol4 mmol (1.0 eq)
EDC·HCl191.70920 mg4.8 mmol (1.2 eq)
HOBt135.12648 mg4.8 mmol (1.2 eq)
Desired Amine (R-NH₂)--4.4 mmol (1.1 eq)
Diisopropylethylamine (DIPEA)129.242.1 mL12 mmol (3.0 eq)
Dimethylformamide (DMF), anhydrous-20 mL-

Procedure:

  • Dissolve the carboxylic acid starting material (~4 mmol) in 20 mL of anhydrous DMF under an inert atmosphere.

  • Add HOBt (648 mg, 4.8 mmol) and EDC·HCl (920 mg, 4.8 mmol).

  • Add the desired amine (4.4 mmol) followed by DIPEA (2.1 mL, 12 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final benzamide derivative.

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A Comprehensive Guide to Tert-Butyl Ester Protecting Group Strategies in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Protecting Groups

In the intricate field of organic synthesis, particularly within drug development, the selective manipulation of functional groups is paramount. Benzoic acid derivatives are a common scaffold in many pharmaceutical compounds, and their synthesis often requires a multi-step approach where the carboxylic acid group must be temporarily masked or "protected" to prevent unwanted side reactions. The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its unique combination of stability and selective reactivity, making it an invaluable tool for synthetic chemists.[1][2]

Why Choose a Tert-Butyl Ester? The Pillars of its Utility

The efficacy of the tert-butyl ester as a protecting group stems from two key characteristics:

  • Steric Hindrance: The bulky tert-butyl group physically obstructs the approach of nucleophiles and bases to the carbonyl carbon of the ester.[1][3] This steric shield renders the tert-butyl ester remarkably stable under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and various coupling reactions.[4][5]

  • Controlled Lability: Despite its stability, the tert-butyl ester can be readily and cleanly removed under specific acidic conditions.[1][2][4] This is because the mechanism of cleavage proceeds through the formation of a stable tertiary carbocation, a low-energy pathway that allows for deprotection without affecting other, less acid-sensitive functional groups.[1][4][6]

This balance of robust stability and facile, selective removal is the cornerstone of the tert-butyl ester's utility in complex synthetic routes.[4]

The Chemistry of Protection and Deprotection: A Mechanistic Overview

The successful application of a tert-butyl ester protecting group strategy involves two critical steps: the formation of the ester (protection) and its subsequent cleavage (deprotection).

Protection: Formation of the Tert-Butyl Ester

There are several established methods for the synthesis of tert-butyl esters from benzoic acids. A common and effective method involves the acid-catalyzed reaction of the carboxylic acid with a source of tert-butyl cations, such as isobutylene or tert-butanol.[3][7]

Caption: General workflow for the protection of benzoic acid as a tert-butyl ester.

Deprotection: Acid-Catalyzed Cleavage

The removal of the tert-butyl group is typically achieved under anhydrous acidic conditions.[1] Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly used.[1][5][6] The mechanism involves protonation of the ester oxygen, which facilitates the departure of the stable tert-butyl cation, which then typically loses a proton to form isobutylene gas.[1][8][9][10]

Caption: General workflow for the deprotection of a tert-butyl benzoate.

In the Lab: Detailed Protocols and Methodologies

The following protocols provide a starting point for the protection and deprotection of benzoic acid derivatives. Optimization may be required depending on the specific substrate and scale of the reaction.

Protocol 1: Protection of Benzoic Acid using Tert-Butanol and DCC

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification.

Materials:

  • Benzoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzoic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of Tert-Butyl Benzoate using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for cleaving tert-butyl esters.

Materials:

  • tert-Butyl benzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl benzoate (1.0 eq) in a mixture of DCM and TFA (typically a 1:1 ratio, v/v).

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes to a few hours.[4]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • The resulting crude benzoic acid can be purified by recrystallization or other suitable methods.

Navigating Complex Syntheses: Stability and Orthogonality

A significant advantage of the tert-butyl ester is its orthogonality with other common protecting groups.[11] This means that it can be selectively removed without affecting other protecting groups in the molecule, a crucial feature in multi-step synthesis.[1][11]

Reaction Condition Stability of Tert-Butyl Ester Orthogonal Protecting Groups (Examples)
Strongly Basic (e.g., LiOH, NaOH) StableMethyl/Ethyl esters (cleaved)
Catalytic Hydrogenolysis (e.g., H₂, Pd/C) StableBenzyl esters/ethers (cleaved)
Mildly Basic (e.g., Piperidine) StableFmoc (for amines, cleaved)
Strongly Acidic (e.g., TFA, HCl) Labile Benzyl esters/ethers (stable)

This orthogonality allows for intricate synthetic strategies where different parts of a molecule can be deprotected and modified in a controlled sequence.[11]

Field-Proven Insights and Troubleshooting

  • Incomplete Protection: If the esterification reaction is sluggish, ensure all reagents and solvents are anhydrous. The use of a dehydrating agent like molecular sieves can also be beneficial.

  • Side Reactions During Deprotection: The tert-butyl cation generated during deprotection is an electrophile and can potentially react with nucleophilic functional groups within the substrate. In such cases, scavengers like triethylsilane or thioanisole can be added to the reaction mixture to trap the carbocation.[9]

  • Alternative Deprotection Methods: For substrates that are sensitive to strong acids, milder Lewis acids such as zinc bromide (ZnBr₂) can sometimes be used for deprotection, offering a different selectivity profile.[1][12][13]

Conclusion: A Versatile Tool for Modern Synthesis

The tert-butyl ester protecting group is a robust and versatile tool in the synthesis of benzoic acid derivatives and other complex molecules. Its unique stability profile, coupled with its clean and selective removal under acidic conditions, provides chemists with a high degree of control over their synthetic routes. A thorough understanding of the underlying mechanisms and practical protocols for its use is essential for any researcher, scientist, or drug development professional working at the forefront of chemical synthesis.

References

  • Benchchem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Benchchem. Accessed February 17, 2026.
  • Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. Pearson. Accessed February 17, 2026.
  • Fiveable. Tert-butyl esters Definition - Organic Chemistry II Key Term. Fiveable. Accessed February 17, 2026.
  • Benchchem. assessing the impact of the tert-butyl ester on reaction outcomes. Benchchem. Accessed February 17, 2026.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids - Wordpress. Wordpress. Accessed February 17, 2026.
  • Benchchem. A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives. Benchchem. Accessed February 17, 2026.
  • ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.
  • ResearchGate. What is the suitable method to protect benzoic acid using tert-butyl alcohol?.
  • Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. Accessed February 17, 2026.
  • Wikipedia. Protecting group. Wikipedia. Accessed February 17, 2026.
  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers. Benchchem. Accessed February 17, 2026.
  • PrepChem.com. Synthesis of methyl p-(t-butyl)-benzoate. PrepChem.com. Accessed February 17, 2026.
  • PubChem. tert-Butyl benzoate | C11H14O2 | CID 69886. PubChem. Accessed February 17, 2026.
  • Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange. Accessed February 17, 2026.
  • Google Patents. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
  • ChemicalBook. tert-Butyl peroxybenzoate synthesis. ChemicalBook. Accessed February 17, 2026.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Accessed February 17, 2026.
  • Protecting Groups. Accessed February 17, 2026.
  • Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. Accessed February 17, 2026.
  • Protec'ng Groups. Accessed February 17, 2026.
  • ResearchGate. Convenient Preparation of tert-Butyl Esters. | Request PDF.
  • Google Patents. US20100311968A1 - Deprotection of boc-protected compounds.
  • Google Patents. CN107311868A - A method for preparing methyl p-tert-butylbenzoate.
  • UQ eSpace. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The University of Queensland. Accessed February 17, 2026.
  • PubMed. Reagent-free continuous thermal tert-butyl ester deprotection. PubMed. Accessed February 17, 2026.
  • Benchchem. The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem. Accessed February 17, 2026.
  • Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Accessed February 17, 2026.
  • PENPET Petrochemical Trading. Para-tertiary butyl benzoic acid (PTBBA). PENPET Petrochemical Trading. Accessed February 17, 2026.
  • A simple and powerful tert-butylation of carboxylic acids and alcohols. Accessed February 17, 2026.
  • Vinati Organics. What Is The Role Of 4-tert-butylbenzoic Acid?. Vinati Organics. Accessed February 17, 2026.
  • PubMed. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. Accessed February 17, 2026.
  • CymitQuimica. CAS 774-65-2: tert-Butyl benzoate. CymitQuimica. Accessed February 17, 2026.
  • PubMed. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. PubMed. Accessed February 17, 2026.

Sources

Application Note: Efficient Cyclization of 2-Hydroxymethyl-benzoic Acid tert-Butyl Ester to Phthalide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the conversion of 2-hydroxymethyl-benzoic acid tert-butyl ester (1) to phthalide (isobenzofuran-1(3H)-one) (2). While tert-butyl esters are classically utilized as robust protecting groups in Directed Ortho Metalation (DoM) strategies due to their steric bulk and resistance to nucleophilic attack, they are uniquely labile to acid-catalyzed cleavage.

This guide leverages this specific lability to drive a "deprotection-cyclization cascade." Unlike methyl or ethyl esters, which often require harsh basic saponification or high-temperature transesterification, the tert-butyl group can be cleaved under mild acidic conditions, generating a reactive carboxylic acid intermediate that spontaneously lactonizes to form the thermodynamically stable phthalide core.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8]

The Strategic Role of tert-Butyl Esters

In the synthesis of polysubstituted aromatics, tert-butyl benzoate is a preferred substrate for Directed Ortho Metalation (DoM) . The bulky tert-butyl group:

  • Prevents Nucleophilic Attack: It hinders the organolithium reagent (e.g., s-BuLi) from attacking the carbonyl carbon, a common side reaction with methyl esters.

  • Directs Lithiation: It coordinates with Lithium to direct deprotonation exclusively to the ortho position.

Once the ortho-lithio species is trapped with formaldehyde, the resulting 2-hydroxymethyl-benzoic acid tert-butyl ester is formed. Converting this intermediate to phthalide is the final, critical step.

Reaction Mechanism: The Acid-Triggered Cascade

The conversion proceeds via an acid-catalyzed E1 elimination followed by intramolecular nucleophilic acyl substitution.

  • Protonation: The carbonyl oxygen of the ester is protonated, increasing electrophilicity.

  • Fragmentation (E1): The tert-butyl group cleaves as a stable tert-butyl carbocation (which quickly eliminates a proton to form isobutylene gas). This irreversible step drives the equilibrium forward.

  • Cyclization: The liberated carboxylic acid (or its protonated form) undergoes rapid intramolecular attack by the neighboring hydroxymethyl group.

  • Dehydration: Loss of water yields the stable 5-membered lactone (phthalide).

Mechanistic Pathway Diagram

ReactionMechanism Start 2-Hydroxymethyl-benzoic acid t-butyl ester Protonated Protonated Ester Intermediate Start->Protonated + H+ Carbocation t-Butyl Cation + Benzoic Acid Deriv. Protonated->Carbocation E1 Cleavage Isobutylene Isobutylene (Gas) (Irreversible Loss) Carbocation->Isobutylene Cyclization Tetrahedral Intermediate Carbocation->Cyclization Intramolecular OH Attack Phthalide Phthalide (Final Product) Cyclization->Phthalide - H2O

Figure 1: Mechanistic cascade showing acid-catalyzed cleavage of the tert-butyl group followed by spontaneous lactonization.

Experimental Protocols

Two methods are presented based on the available equipment and the scale of the reaction.

Method A: Trifluoroacetic Acid (TFA) Mediated Cyclization (High Throughput)

Best for small-scale (<1g) or parallel synthesis where ease of workup is prioritized.

Reagents:

  • Substrate: 2-Hydroxymethyl-benzoic acid tert-butyl ester (1.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Reagent: Trifluoroacetic acid (TFA) (20-30% v/v)

Protocol:

  • Dissolution: Dissolve the substrate in DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C. Add TFA dropwise. (Ratio: 1 mL TFA per 4 mL DCM).

  • Reaction: Remove the ice bath and stir at room temperature.

    • Observation: Evolution of gas (isobutylene) may be observed.

    • Time: Reaction is typically complete within 1–2 hours. Monitor by TLC (Phthalide Rf is typically lower than the ester in Hex/EtOAc).

  • Workup:

    • Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Redissolve the residue in EtOAc and wash with saturated NaHCO₃ (to neutralize residual acid).[1]

    • Wash with brine, dry over Na₂SO₄, and concentrate.[2][3][4]

  • Purification: Phthalide is often pure enough for use; otherwise, recrystallize from hot water or purify via silica flash chromatography (Hexane:EtOAc 4:1).

Method B: p-Toluenesulfonic Acid (pTSA) Catalyzed Reflux (Scalable)

Best for larger scales (>5g) where cost of reagents (TFA) is a factor.

Reagents:

  • Substrate: 2-Hydroxymethyl-benzoic acid tert-butyl ester (1.0 equiv)

  • Solvent: Toluene (0.2 M)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 – 0.1 equiv)

Protocol:

  • Setup: Equip a flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add substrate, Toluene, and catalytic pTSA.

  • Reaction: Heat to reflux (110°C).

    • Mechanism Note: Thermal energy aids the E1 elimination of the tert-butyl group.

    • Time: 1–3 hours.[5]

  • Workup:

    • Cool to room temperature.[1]

    • Wash the toluene layer directly with 10% NaHCO₃ and then Water.

    • Dry organic layer (MgSO₄) and evaporate solvent.[6][4]

  • Yield: Quantitative conversion is common.

Quantitative Data & Solvent Screening

The following data summarizes the efficiency of cyclization under various conditions.

EntryAcid CatalystSolventTemp (°C)Time (h)Yield (%)Notes
1TFA (20%)DCM251.596Cleanest profile; gas evolution observed.
2pTSA (5 mol%)Toluene1102.094Scalable; requires thermal input.
3HCl (4M in Dioxane)Dioxane254.088Slower; HCl gas handling required.
4Acetic AcidWater10012.045Too weak; hydrolysis competes with cyclization.

Process Workflow Diagram

ExperimentalWorkflow Input Start: 2-Hydroxymethyl-benzoic acid t-butyl ester ConditionSelect Select Condition Input->ConditionSelect PathA Method A: TFA / DCM (Room Temp, 1-2h) ConditionSelect->PathA Small Scale / Lab PathB Method B: pTSA / Toluene (Reflux 110°C, 2h) ConditionSelect->PathB Large Scale / Process Monitor Monitor: TLC / LCMS (Check for disappearance of ester) PathA->Monitor PathB->Monitor WorkupA Evaporate TFA -> NaHCO3 Wash -> Extract Monitor->WorkupA Method A WorkupB Cool -> NaHCO3 Wash -> Evaporate Toluene Monitor->WorkupB Method B Final Product: Phthalide (White Solid) WorkupA->Final WorkupB->Final

Figure 2: Decision tree and workflow for the synthesis of Phthalide based on scale and available reagents.

Troubleshooting & Safety

  • Isobutylene Evolution: The cleavage of the tert-butyl group generates isobutylene gas. Ensure the reaction vessel is vented (e.g., via a needle in the septum or an open reflux condenser) to prevent pressure buildup.

  • Water Sensitivity: While the cyclization produces water, the starting tert-butyl ester is relatively stable to moisture. However, using anhydrous solvents prevents competitive hydrolysis of the ester to the open-chain hydroxy-acid (which will eventually cyclize, but kinetics may vary).

  • Stability of Starting Material: 2-Hydroxymethyl-benzoic acid tert-butyl ester can slowly cyclize upon standing if traces of acid are present. Store the starting material in a freezer (-20°C) with trace triethylamine if long-term storage is required.

References

  • Snieckus, V. (1990). Directed ortho metalation.[7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Garibay, P., Vedsø, P., Begtrup, M., & Hoeg-Jensen, T. (2001).[8] Solid-phase directed ortho-lithiation and the preparation of a phthalide library.[8] Journal of Combinatorial Chemistry, 3(4), 332-340.[8] Link

  • BenchChem. (2025).[1][2] Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. BenchChem Technical Support. Link

  • Organic Chemistry Portal. (2023). Synthesis of Phthalides. Organic Chemistry Portal. Link

Sources

Grignard reactions involving 2-Hydroxymethyl-benzoic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Grignard-Mediated Transformations of 2-Hydroxymethyl-benzoic Acid tert-Butyl Ester

Part 1: Executive Summary & Strategic Value

The reaction of 2-Hydroxymethyl-benzoic acid tert-butyl ester (referred to herein as Substrate A ) with Grignard reagents is a high-value synthetic operation used to generate 1,1-disubstituted phthalans (1,3-dihydroisobenzofurans) or 1,2-bis(hydroxyalkyl)benzenes .

Unlike simple esters, Substrate A is bifunctional, containing a free hydroxyl group and a sterically hindered tert-butyl ester ortho to each other. This architecture dictates a unique reaction trajectory involving sacrificial deprotonation , potential in situ lactonization , and sterically demanding nucleophilic addition .

Primary Applications:

  • Medicinal Chemistry: Synthesis of phthalan scaffolds (e.g., Citalopram analogs).

  • Materials Science: Precursors for high-performance polymers and isobenzofuran dienes.

Part 2: Mechanistic Insight & Chemical Logic

To successfully execute this protocol, one must understand the "Phthalide Shunt" and the stoichiometry requirements.

The Stoichiometric Cascade

The reaction does not proceed via a simple 1:2 addition. It requires a minimum of 3.0 to 3.5 equivalents of Grignard reagent (


).
  • Eq 1 (Sacrificial): The first equivalent acts as a base, deprotonating the benzyl alcohol to form a magnesium alkoxide. Note: This step evolves alkane gas (

    
    ) and generates heat.
    
  • Eq 2 & 3 (Nucleophilic): The subsequent equivalents attack the carbonyl center.

    • Mechanistic Branch: The intermediate alkoxide often displaces the bulky tert-butoxide group to form a Phthalide intermediate in situ. The Grignard reagent then adds to this lactone to form the final magnesium di-alkoxide.

Pathway Visualization

GrignardMechanism Substrate 2-Hydroxymethyl-benzoic acid tert-butyl ester Deprotonation Step 1: Deprotonation (- R-H Gas) Substrate->Deprotonation + 1 eq R-MgX Alkoxide Magnesium Alkoxide Intermediate Deprotonation->Alkoxide Phthalide In Situ Phthalide (Lactone Formation) Alkoxide->Phthalide - tBuOMgX (Spontaneous) Attack1 Step 2: Nucleophilic Attack (Ring Opening) Phthalide->Attack1 + 1 eq R-MgX KetoneInter Ketone/Hemiacetal Intermediate Attack1->KetoneInter Attack2 Step 3: Second Addition KetoneInter->Attack2 + 1 eq R-MgX FinalMg Bis-Magnesium Alkoxide Attack2->FinalMg Workup Acidic Workup (H3O+) FinalMg->Workup Product_Diol Product A: o-Diol (Open Chain) Workup->Product_Diol Mild (NH4Cl) Product_Phthalan Product B: 1,1-Disubstituted Phthalan (Cyclic Ether) Workup->Product_Phthalan Strong Acid (H2SO4) Product_Diol->Product_Phthalan Dehydration (-H2O)

Caption: Mechanistic pathway showing the "Phthalide Shunt" where the substrate cyclizes in situ before final Grignard addition.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 1,1-Diphenyl-1,3-dihydroisobenzofuran (Phthalan derivative) using Phenylmagnesium Bromide.

Reagents & Equipment
  • Substrate: 2-Hydroxymethyl-benzoic acid tert-butyl ester (10 mmol, 2.22 g).

  • Grignard Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et2O (35 mmol, 11.7 mL). Note: 3.5 eq used to ensure completion.

  • Solvent: Anhydrous Tetrahydrofuran (THF), 50 mL.

  • Quench: Sat. Ammonium Chloride (NH4Cl) or 2M Sulfuric Acid (H2SO4).

  • Glassware: 3-neck RBF, reflux condenser, addition funnel, N2/Ar line.

Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry the glassware under vacuum and backfill with Nitrogen (x3).

  • Maintain a positive pressure of Nitrogen throughout the reaction.

Step 2: Substrate Solubilization

  • Dissolve 2.22 g of Substrate A in 20 mL of anhydrous THF.

  • Critical Check: Ensure the substrate is dry.[1][2][3] Trace water will consume Grignard reagent violently.

Step 3: Grignard Addition (The "Inverse" Approach) Rationale: Adding the substrate to the Grignard reagent ensures the ester is always in the presence of excess nucleophile, preventing side reactions.

  • Charge the reaction flask with 11.7 mL PhMgBr (35 mmol) and 10 mL additional THF.

  • Cool the Grignard solution to 0°C (Ice/Water bath).

  • Transfer the Substrate/THF solution to the addition funnel.

  • Dropwise Addition: Add the substrate solution slowly over 30 minutes.

    • Observation: You will observe gas evolution (alkane release from -OH deprotonation). Venting is required.[2][4][5]

    • Exotherm: Monitor internal temp; keep <10°C during addition.

Step 4: Reaction Propagation

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Reflux: Heat the mixture to mild reflux (66°C) for 3–5 hours.

    • Why Reflux? The tert-butyl ester is bulky. Thermal energy is required to drive the attack on the steric center and complete the second addition.

Step 5: Workup & Cyclization

  • Option A: Isolation of Diol (Open Chain)

    • Cool to 0°C.

    • Quench with Saturated NH4Cl .

    • Extract with Ethyl Acetate.[6]

  • Option B: One-Pot Cyclization to Phthalan (Preferred)

    • Cool to 0°C.

    • Slowly add 10% H2SO4 (30 mL) until pH < 1.

    • Stir vigorously at RT for 1 hour. The acid catalyzes the dehydration of the diol to the cyclic ether.

    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash combined organics with Sat. NaHCO3 (to remove acid) and Brine.

    • Dry over MgSO4 and concentrate.

Part 4: Process Data & Critical Parameters

Solvent Selection Matrix
SolventBoiling PointSuitabilityNotes
Diethyl Ether 35°CLowToo volatile; insufficient thermal energy to overcome t-butyl sterics.
THF 66°CHigh Excellent solubility for Mg-alkoxides; allows reflux.
2-MeTHF 80°CHighGreen alternative; higher boiling point accelerates reaction.
Stoichiometry Impact
Equivalents (R-MgX)Observed Outcome
1.0 eq Deprotonation only. Recovery of starting material upon quench.[7][8]
2.0 eq Mixture of Phthalide (cyclized intermediate) and starting material.[7]
3.0 eq Full conversion to product (kinetic limit).
3.5+ eq Optimal. Ensures rapid completion and compensates for trace moisture.

Part 5: Troubleshooting & Safety

Issue 1: The "Gelatinous Quench"

  • Symptom: Upon adding acid, the mixture turns into a solid white gel (Mg salts), making extraction impossible.

  • Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of simple acid/water. It chelates Magnesium, breaking the emulsion. Stir for 2 hours until layers separate cleanly.

Issue 2: Incomplete Conversion

  • Cause: Steric bulk of the tert-butyl group preventing the second Grignard addition.

  • Fix: Switch solvent to 2-MeTHF and reflux at 80°C. Ensure the Grignard reagent is titrated and fresh.

Safety Critical: Gas Evolution

  • The reaction of R-MgX with the hydroxyl group releases Alkane Gas (Methane if MeMgBr is used; Benzene if PhMgBr is used). Ensure the system is vented through a bubbler to prevent pressure buildup.

References

  • BenchChem. (2025).[6][7] Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. Retrieved from

  • Organic Chemistry Portal. (n.d.). Grignard Reaction Mechanism and Variants. Retrieved from

  • Parsons, A. (2013). Key Mechanisms: Reaction of Esters with Grignard Reagents. Oxford University Press. Retrieved from

  • Wikipedia. (2025). Grignard Reaction: Conditions and Stereochemistry. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis of Phthalides and Derivatives via Metal-Catalyzed Activation. Retrieved from

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of tert-Butyl 2-(Hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-Hydroxymethyl-benzoic acid tert-butyl ester (also known as tert-butyl 2-(hydroxymethyl)benzoate).

The central challenge in this synthesis is the "Phthalide Trap." The target molecule contains both a nucleophile (benzyl alcohol) and an electrophile (ester) in an ortho relationship. Under acidic, basic, or thermal stress, these groups spontaneously cyclize to form Phthalide (isobenzofuran-1(3H)-one) and eject tert-butanol. Standard esterification methods (Fischer esterification) will fail, yielding 100% Phthalide.

This guide details the Anhydride Reduction Route , a robust, two-step protocol that avoids the thermodynamic sink of phthalide formation by keeping the system chemically distinct until the final step.

The "Phthalide Trap": Mechanism of Failure

Before beginning, it is critical to understand why standard routes fail. The target molecule is a "masked" form of phthalide.

  • Direct Esterification: Reacting 2-hydroxymethylbenzoic acid with isobutylene or tert-butanol/acid causes immediate cyclization to phthalide.

  • Base Hydrolysis: Opening phthalide with base (NaOH) yields the carboxylate salt. Attempting to alkylate this salt (e.g., with tert-butyl bromide) typically results in low yields due to steric hindrance and competing ether formation, or reversion to phthalide upon neutralization.

The Solution: The Anhydride Reduction Route

The most reliable high-yield strategy utilizes Phthalic Anhydride as the starting material.

  • Step 1: Desymmetrization of the anhydride to the Mono-tert-butyl phthalate .

  • Step 2: Chemoselective reduction of the carboxylic acid to the alcohol using Borane-Dimethyl Sulfide (BH₃·DMS) .

Strategic Pathway Visualization

SynthesisPathway Anhydride Phthalic Anhydride MonoEster Mono-tert-butyl Phthalate (Stable Intermediate) Anhydride->MonoEster t-BuOH, DMAP Mg(ClO4)2 or Heat (Ring Opening) Target TARGET: tert-Butyl 2-(hydroxymethyl)benzoate MonoEster->Target BH3·DMS, THF 0°C to RT (Selective Reduction) Phthalide SIDE PRODUCT: Phthalide (Thermodynamic Sink) MonoEster->Phthalide Strong Acid Target->Phthalide Acid (H+) or Heat (>80°C)

Figure 1: The chemoselective route (Green) avoids the thermodynamic collapse into Phthalide (Red).

Detailed Experimental Protocols

Step 1: Synthesis of Mono-tert-butyl Phthalate

This step opens the anhydride ring. The use of DMAP (4-Dimethylaminopyridine) is catalytic, but stoichiometric base (TEA) is often used to drive the reaction.

  • Reagents: Phthalic Anhydride (1.0 eq), tert-Butanol (excess, solvent/reagent), DMAP (0.1 eq), Triethylamine (1.1 eq), DCM (Dichloromethane).

  • Key Insight: tert-Butanol is bulky. Standard heating is often too slow. Adding Mg(ClO₄)₂ (Magnesium Perchlorate) as a Lewis acid catalyst can significantly accelerate this specific opening if the DMAP route is sluggish.

Protocol:

  • Dissolve Phthalic Anhydride (10.0 g, 67.5 mmol) in dry DCM (100 mL).

  • Add tert-Butanol (20 mL, excess) and DMAP (0.82 g, 6.7 mmol).

  • Add Triethylamine (10.3 mL, 74 mmol) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 24 hours.

  • Workup: Wash with 10% Citric Acid (cold) to remove DMAP/TEA. Note: Do not use strong mineral acids (HCl) to avoid cleaving the t-butyl ester.

  • Dry organic layer (Na₂SO₄) and concentrate. The product is usually a white solid/oil that can be used directly.

Step 2: Chemoselective Reduction (The Critical Step)

This step reduces the carboxylic acid to a primary alcohol without touching the tert-butyl ester.

  • Reagent Choice: Borane-Dimethyl Sulfide (BH₃·DMS) .

    • Why? Borane reduces carboxylic acids significantly faster than esters. LiAlH₄ is too strong (reduces ester). NaBH₄ is too weak (won't reduce acid).

  • Safety: BH₃·DMS generates hydrogen gas. Use a well-ventilated fume hood.

Protocol:

  • Dissolve Mono-tert-butyl phthalate (5.0 g, 22.5 mmol) in anhydrous THF (50 mL) under Nitrogen/Argon.

  • Cool the solution to 0°C (Ice bath).

  • Slowly add BH₃·DMS (2.0 M in THF, 12.4 mL, 24.8 mmol, 1.1 eq) dropwise over 20 minutes.

    • Observation: Gas evolution (H₂) will occur.[1] Control the rate to prevent foaming.

  • Stir at 0°C for 1 hour, then allow to warm to RT. Stir until TLC shows consumption of the acid (approx. 2–4 hours).

  • The Quench (Crucial for Yield):

    • Cool back to 0°C.

    • Add Methanol (MeOH) dropwise. Do not use water or HCl yet. MeOH destroys excess borane and breaks down the organoboron intermediates into volatile trimethyl borate.

    • Stir for 30 minutes.

  • Workup:

    • Concentrate the mixture in vacuo to remove THF/MeOH/Trimethyl borate.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with Saturated NaHCO₃ (Sodium Bicarbonate). This ensures the pH stays neutral/basic.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography on Silica Gel.

    • Eluent: Hexanes:EtOAc (8:1 to 4:1).

    • Tip: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites on the silica that could trigger lactonization.

Troubleshooting & FAQs

Q1: My product solidified into a white powder that melts at 73°C. What happened?

Diagnosis: You isolated Phthalide , not the ester. Cause: Lactonization occurred during workup or purification. Fix:

  • Did you use HCl or H₂SO₄ in the workup? Stop. Use Citric Acid or saturated NH₄Cl only.

  • Did you heat the crude material above 80°C during rotary evaporation? Stop. Keep bath temperature < 40°C.

  • Did you use untreated silica gel? Fix: Add 1% Et₃N to your column solvent system.

Q2: The reduction is stalled. Starting material remains after 24 hours.

Diagnosis: Old Borane reagent or moisture contamination. Fix:

  • BH₃[2][3][4]·DMS degrades over time. Use a fresh bottle.

  • Ensure the reaction is strictly anhydrous. Water destroys Borane immediately.

  • Alternative: If Borane fails, use the Mixed Anhydride Method : React the mono-ester with Isobutyl Chloroformate/NMM to form the mixed anhydride, then reduce in situ with NaBH₄ in wet THF. This is milder but requires careful handling.

Q3: Can I use NaBH₄ directly?

No. Sodium Borohydride does not reduce carboxylic acids efficiently. It will leave the starting material touched or, if forced with Lewis acids (BF₃), might reduce the ester or cause transesterification.

Comparative Data: Reduction Agents

ReagentSelectivity (Acid vs. Ester)Risk of LactonizationYield PotentialNotes
BH₃·DMS Excellent Low (if neutral workup)85-95% Recommended. Fast, selective.
LiAlH₄ PoorHigh< 10%Reduces ester to diol (1,2-benzenedimethanol).
NaBH₄ / I₂ GoodModerate60-70%Iodine activates NaBH₄. Harder workup.
DIBAL-H ModerateHighVariableHard to stop at alcohol; often over-reduces.

References

  • Selective Reduction of Acids: Brown, H. C.; Choi, Y. M.; Stocky, T. P. "Selective reductions. 29. The rapid and quantitative reduction of carboxylic acids with borane-dimethyl sulfide." Journal of Organic Chemistry, 1981 , 46, 4541–4544.

  • Mono-Ester Synthesis: Ogasa, C.; Kayano, K.; Namba, K. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." Synlett, 2024 , 35, 235-239.

  • Lactonization Risks: Zhang, X.; et al. "Lactonization of 2-Alkynylbenzoates for the Assembly of Isochromenones Mediated by BF3·Et2O." Journal of Organic Chemistry, 2019 , 84, 10402–10411.[4]

  • Phthalide Opening (Context): "An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide." BenchChem Technical Support, 2025 .

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Technical Support Center: Acid-Catalyzed Hydrolysis of tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TBE-HYD-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

I am Dr. Chen, Senior Application Scientist. You are likely here because your tert-butyl (t-Bu) ester deprotection is either stalling, producing a "black tar" impurity profile, or you are worried about the fate of other sensitive groups on your molecule.

The tert-butyl ester is a deceptive protecting group.[1] It is chemically robust against nucleophiles and bases, yet its removal relies on a specific mechanistic cliff: the stability of the tert-butyl carbocation.[1] If you do not manage this carbocation, it will manage you—often by alkylating your most valuable functional groups.

Below is your dynamic troubleshooting guide.

Module 1: Standard Operating Protocols (The "Happy Path")

Before troubleshooting, ensure you are using a validated starting protocol. 90% of issues arise from deviations here.

Protocol A: The Industry Standard (TFA Method)

Best for: Peptides, robust small molecules, and substrates tolerant of strong acid.

  • Dissolution: Dissolve substrate in DCM (Dichloromethane). Concentration: 0.1 M.[2][3]

  • Scavenger Addition (Crucial): Add Triisopropylsilane (TIS) and Water .[3][4][5]

    • Standard Ratio: TFA : TIS : Water (95 : 2.5 : 2.5 v/v).[4]

    • Note: If your molecule lacks sensitive residues (Trp, Met, Tyr), you may use TFA:DCM (1:1).

  • Reaction: Stir at Room Temperature for 1–4 hours.

  • Monitoring: Monitor via HPLC or TLC. (Note: t-Bu esters and acids often have similar

    
     in non-polar solvents; use a polar system like DCM:MeOH:AcOH).
    
Protocol B: The Anhydrous Alternative (HCl Method)

Best for: Substrates sensitive to TFA traces or where strictly anhydrous conditions are required.

  • Dissolution: Dissolve substrate in dry 1,4-Dioxane or Ether .

  • Acid Addition: Add 4M HCl in Dioxane (commercial solution).

    • Target: 10–20 equivalents of HCl.

  • Reaction: Stir at RT. This is often slower than TFA (4–12 hours).

Module 2: The Mechanism (Why Your Reaction Fails)

To troubleshoot, you must visualize the invisible. This is an


 (Acid-catalyzed, Alkyl cleavage, Unimolecular)  mechanism.

The Critical Insight: Unlike standard ester hydrolysis (


), water does not attack the carbonyl. Instead, the bond breaks to eject a tert-butyl cation .
Visualizing the Pathway

TBu_Hydrolysis Start t-Butyl Ester (Substrate) Protonation Protonated Intermediate Start->Protonation + H+ TS Transition State (Rate Limiting) Protonation->TS Slow Cation t-Butyl Cation (The Danger Zone) TS->Cation Product Carboxylic Acid (Desired) TS->Product Isobutylene Isobutylene Gas (Ideal Fate) Cation->Isobutylene - H+ (Elimination) Impurity Alkylated Side Product (Impurity) Cation->Impurity + Nucleophilic Residue (Trp, Met, Tyr) Scavenged Scavenged Adduct (Inert) Cation->Scavenged + Scavenger (TIS/Water)

Figure 1: The


 mechanism. The reaction success depends entirely on the fate of the t-butyl cation (Yellow Node). If not scavenged or eliminated, it attacks the substrate.

Module 3: Troubleshooting & FAQs

Issue 1: "The reaction is stuck at 50% conversion."

Diagnosis:

  • Steric Bulk: The protonation of the carbonyl oxygen is reversible. If the local environment is extremely crowded, the population of the protonated species is low.

  • Equilibrium Trap: In pure TFA, isobutylene (gas) does not always escape; it reacts with TFA to form tert-butyl trifluoroacetate , which acts as a reservoir for the tert-butyl cation, essentially pausing the reaction [1].

Corrective Actions:

  • Increase Acid Strength: Switch from TFA/DCM (1:1) to neat TFA .

  • Add a "Sponge": Add 2–5% Water . Water does not act as a nucleophile for the ester, but it drives the equilibrium by hydrating the carboxylic acid and trapping the cation.

  • Thermal Push: Heat to 35–40°C. Warning: This increases the rate of side reactions. Ensure scavengers are present.

Issue 2: "My product turned black/pink, or mass spec shows +56 Da peaks."

Diagnosis: You have tert-butylation .[4] The t-butyl cation (


) is an electrophile.[4] It has alkylated electron-rich regions of your molecule (e.g., Indole rings in Tryptophan, Phenols in Tyrosine, or Thioethers in Methionine).

Corrective Actions (The Scavenger Cocktail): You must outcompete your substrate for the cation.

ScavengerTarget SpeciesRecommended For
Triisopropylsilane (TIS) CarbocationsThe "Gold Standard" for peptides. Highly effective hydride donor.
Water CarbocationsEssential co-scavenger. Also hydrolyzes t-butyl trifluoroacetate.
Thioanisole CarbocationsMethionine-containing peptides (prevents S-alkylation).[4]
1,2-Ethanedithiol (EDT) CarbocationsUse with caution. Smells terrible, but necessary for Trp-heavy substrates.

Recommended Cocktail (Reagent K equivalent):

TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) [2].

Issue 3: "I cannot get rid of the TFA."

Diagnosis: TFA forms strong hydrogen bonds with amide backbones and carboxylic acids. Simple evaporation often leaves 10–20% residual TFA, which can degrade the product over time or interfere with biological assays (cytotoxicity).

Corrective Actions:

  • Azeotropic Distillation: Do not just evaporate. Add Toluene or DCM and evaporate. Repeat 3x. The azeotrope breaks the TFA hydrogen bonds.

  • Ether Precipitation: If your product is a solid, drop the concentrated reaction mixture into cold Diethyl Ether or MTBE . The product precipitates; TFA stays in the ether.

  • Ion Exchange: For water-soluble products, pass through a weak anion exchange resin (acetate form) to swap

    
     for 
    
    
    
    .

Module 4: Selectivity Decision Matrix

"Can I remove the t-Bu ester without touching my other groups?"

Selectivity Start Substrate contains t-Bu Ester AND... Group1 N-Boc Group? Start->Group1 Group2 Fmoc Group? Start->Group2 Group3 Benzyl Ester? Start->Group3 Res1 No Selectivity. Both cleave in TFA. Group1->Res1 Res2 Selective. Fmoc is stable in TFA. Group2->Res2 Res3 Selective. Benzyl is stable in TFA (mostly). Group3->Res3

Figure 2: Selectivity profile of t-Butyl esters against common protecting groups.

  • vs. N-Boc: Impossible to differentiate chemically. Both are acid-labile.[5]

  • vs. Fmoc: Perfectly orthogonal. Fmoc is base-labile; t-Bu is acid-labile.

  • vs. Benzyl (Bn): Good selectivity. Bn requires HBr/AcOH or Hydrogenation (

    
    ). TFA leaves Bn intact [3].
    

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504. Link

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition.[6] Wiley-Interscience, 2006. Link

Sources

Technical Support Center: Purification of tert-Butyl 2-(Hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development encountering challenges with the purification of tert-butyl 2-(hydroxymethyl)benzoate. This important bifunctional intermediate presents unique purification hurdles due to its structural properties and the nature of its common synthetic routes. This document offers troubleshooting advice, frequently asked questions, and detailed, validated protocols to ensure the attainment of high-purity material.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of tert-butyl 2-(hydroxymethyl)benzoate.

FAQs

Q1: My crude product is a viscous oil, but literature suggests it should be a solid. What is the likely cause? A: This is a common issue and typically indicates the presence of significant impurities that are disrupting the crystal lattice formation of the pure compound. The most likely culprits are residual solvents (e.g., THF, toluene) or unreacted starting materials, particularly 2-(hydroxymethyl)benzoic acid. An initial purity assessment by Thin Layer Chromatography (TLC) is recommended before proceeding with further purification.

Q2: My ¹H NMR spectrum shows a persistent, broad singlet peak around 10-12 ppm. What is this impurity? A: A peak in this region is characteristic of a carboxylic acid proton. This strongly suggests your product is contaminated with the acidic starting material, 2-(hydroxymethyl)benzoic acid. This impurity can be effectively removed with an aqueous basic wash during the work-up procedure.[1]

Q3: I'm seeing a significant peak in my mass spectrum that corresponds to a loss of 56 amu. Is my sample contaminated? A: Not necessarily. This is a characteristic fragmentation pattern for tert-butyl esters. The tert-butyl group is readily lost as isobutylene (C₄H₈, molecular weight 56) under mass spectrometry conditions. While it's important to correlate with other analytical data (like NMR), this specific fragmentation is expected and not typically indicative of an impurity.

Q4: My post-purification yield is extremely low. Where could my product have been lost? A: Significant product loss can occur at several stages:

  • Recrystallization: Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.[2]

  • Extraction: Incomplete extraction from the aqueous layer during work-up can lead to loss. Ensure you perform multiple extractions (e.g., 3x) with an appropriate organic solvent.

  • Column Chromatography: If the compound is acid-sensitive, prolonged exposure to standard silica gel (which is slightly acidic) can cause decomposition. This can lead to streaking on the column and low recovery.

  • Hydrolysis: Exposure to strong acidic or basic conditions, especially at elevated temperatures, can cleave the tert-butyl ester, leading back to the starting material.[3][4]

Q5: What are the primary impurities I should be trying to remove? A: The main impurities depend on the synthetic route but commonly include:

  • 2-(Hydroxymethyl)benzoic Acid: Unreacted starting material. It is more polar than the product.

  • Phthalide: An intramolecular cyclization (lactone) product of 2-(hydroxymethyl)benzoic acid, which can form under acidic conditions.[1] Its polarity is similar to the desired product, making it a challenging impurity to remove.

  • Residual Solvents: Solvents used in the reaction or work-up.

  • Di-tert-butyl Ether: A potential byproduct from side reactions involving the tert-butanol reagent.

Troubleshooting Guide: In-Depth Problem Solving

This table provides a systematic approach to resolving specific experimental issues.

Symptom / Observation Probable Cause(s) Recommended Actions & Explanations
Poor Separation on TLC/Column 1. Incorrect solvent system polarity. 2. Compound is degrading on the silica plate/column.1. Optimize the Mobile Phase: Use TLC to find a solvent system (e.g., Hexanes:Ethyl Acetate) where the product has an Rf value of 0.3-0.4 for optimal column separation.[5] If spots are streaking, add a small amount (~0.5%) of acetic acid to the mobile phase to suppress deprotonation of acidic impurities, or triethylamine to neutralize the silica for basic compounds. 2. Deactivate Silica Gel: If acid-catalyzed decomposition is suspected, use a neutralized stationary phase. This can be achieved by flushing the packed column with your mobile phase containing 1% triethylamine before loading the sample.
Product Co-elutes with an Impurity The impurity has a very similar polarity to the product (e.g., phthalide).1. Switch Solvent Systems: Change the nature of the solvents. For example, if Hexanes:Ethyl Acetate fails, try a system based on Dichloromethane:Methanol or Toluene:Acetone. Different solvent interactions can alter the relative elution order. 2. Attempt Recrystallization: This technique separates compounds based on differential solubility and crystal lattice packing, which can be more effective than chromatography for isomers or similarly polar compounds.[6][7]
"Oiling Out" During Recrystallization 1. The solution is cooling too rapidly. 2. Insoluble impurities are present, acting as a nucleus for amorphous precipitation. 3. The chosen solvent is inappropriate.1. Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop before moving to an ice bath. Rapid cooling promotes precipitation over crystallization.[2] 2. Perform a Hot Filtration: If you observe insoluble material in the hot solution, filter it quickly while hot to remove these impurities before allowing the filtrate to cool. 3. Re-screen Solvents: The ideal solvent dissolves the compound when hot but not when cold. A solvent pair (e.g., Toluene/Hexanes) may be necessary.
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then attempt to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single seed crystal from a previous batch if available.

Section 2: Detailed Purification Protocols

Protocol 1: Initial Work-up via Liquid-Liquid Extraction

This protocol is designed to remove acidic starting materials and water-soluble impurities following the synthesis reaction.

Rationale: This procedure leverages the acidic nature of the starting material, 2-(hydroxymethyl)benzoic acid. By washing with a weak base like sodium bicarbonate, the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt, which is then partitioned into the aqueous layer, leaving the neutral ester product in the organic layer.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Cool the reaction mixture to room temperature. If a solvent like THF or DMF was used, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution. You may observe gas evolution (CO₂); vent the funnel frequently. Repeat the wash (2-3 times) until no more gas evolves.

    • Validation Check: Spot the organic layer on a TLC plate against a standard of the starting material. The spot corresponding to the acid should be gone.

  • Wash the organic layer once with brine. This helps to break up any emulsions and remove excess water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can now be further purified.

Protocol 2: Purification by Flash Column Chromatography

This is the most common method for purifying moderately non-polar compounds like tert-butyl 2-(hydroxymethyl)benzoate.

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[8] The non-polar mobile phase continuously flows through the polar stationary phase, and compounds are separated based on polarity. Less polar compounds travel faster down the column.

Materials:

  • Silica gel (230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Sand

  • Eluent (e.g., Hexanes:Ethyl Acetate mixture)

  • Crude product from Protocol 1

  • Test tubes or flasks for fraction collection

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good system will give the product an Rf value of ~0.3-0.4. A typical starting point is 4:1 Hexanes:Ethyl Acetate.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column. Tap the column gently to pack the silica and remove air bubbles.[5]

    • Add another layer of sand on top of the packed silica. Drain the excess eluent until the solvent level is just at the top of the sand. Never let the column run dry. [8]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pipette bulb or compressed air) to push the solvent through the column.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-butyl 2-(hydroxymethyl)benzoate.

Protocol 3: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid product.

Rationale: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the solubility decreases, forcing the desired compound to form pure crystals while impurities remain in the solution (the mother liquor).[6][7]

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., Toluene, Hexanes, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of a potential solvent. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stick. Heat the mixture gently on a hot plate until the solid dissolves completely. Add solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent.[2]

  • Slow Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

  • Maximum Recovery: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Section 3: Visual Workflows

Diagram 1: General Purification Strategy

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (Protocol 1) Crude->Workup PurityCheck1 Purity Check (TLC, NMR) Workup->PurityCheck1 Impure Significant Impurities Present PurityCheck1->Impure <95% Pure Pure Product is Pure PurityCheck1->Pure >95% Pure Column Column Chromatography (Protocol 2) Impure->Column Multiple/Unknown Impurities Recrystal Recrystallization (Protocol 3) Impure->Recrystal Minor Impurities, Crystalline Solid FinalProduct Final Purified Product Pure->FinalProduct PurityCheck2 Purity Check (TLC, NMR) Column->PurityCheck2 Recrystal->PurityCheck2 PurityCheck2->FinalProduct >98% Pure

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Column Chromatography

This workflow helps diagnose and solve common issues during column chromatography.

ColumnTroubleshooting Start Column Run Yields Poor Separation CheckTLC Analyze TLC of Crude & Fractions Start->CheckTLC Streaking Streaking Spots? CheckTLC->Streaking NoMove Spots at Baseline? CheckTLC->NoMove TooFast Spots at Solvent Front? CheckTLC->TooFast Overlap Overlapping Spots? CheckTLC->Overlap Neutralize Neutralize Silica (add 1% Et3N to eluent) Streaking->Neutralize Yes, likely acid sensitivity Sol_Polarity Adjust Mobile Phase Polarity NoMove->Sol_Polarity Increase Polarity TooFast->Sol_Polarity Decrease Polarity Sol_System Change Solvent System (e.g., DCM/MeOH) Overlap->Sol_System Yes, similar polarity impurities

Caption: Troubleshooting guide for column chromatography issues.

References

  • Preparation method for tert-butyl substituted hydroxybenzoate - Eureka | Patsnap. (2020).
  • Supplementary Information for "A mild and versatile transesterification of methyl esters to tert-butyl esters". (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Column Chromatography. University of Manitoba. Retrieved from [Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Recrystallization 2. University of Massachusetts. Retrieved from [Link]

  • Separation of tert-Butyl perbenzoate on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Recrystallization and Crystallization. University of Rochester. Retrieved from [Link]

  • Tert-butyl 2-hydroxybenzoate. PubChem - NIH. Retrieved from [Link]

  • tert-butyl 2-hydroxybenzoate. Chemsrc. Retrieved from [Link]

  • Purification of tert-Butyl alcohol. LookChem. Retrieved from [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

  • Purification of tertiary butyl alcohol. Google Patents.
  • Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. University of Bristol Research Portal. Retrieved from [Link]

  • Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of Hydroxymethyl Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Removal & Reaction Optimization Target Molecule: Methyl 4-(hydroxymethyl)benzoate (and related alkyl esters) Audience: Organic Chemists, Process Engineers, CMC Leads

Executive Summary & Chemical Logic

The synthesis of Methyl 4-(hydroxymethyl)benzoate (MHMBA) presents a classic "chemoselectivity vs. stability" paradox. The molecule contains two reactive centers: a nucleophilic primary alcohol and an electrophilic ester.

  • The Stability Challenge: In the presence of acidic or basic catalysts (often required for synthesis), the alcohol moiety of one molecule can attack the ester of another, leading to oligomerization (polyester formation) .

  • The Selectivity Challenge: Common synthetic routes involve reducing a terephthalate precursor. The challenge is stopping the reduction at the alcohol stage to avoid generating 1,4-benzenedimethanol (the diol) .

This guide provides self-validating protocols to navigate these competing reaction pathways.

The Reaction Landscape (Visualized)

The following diagram maps the critical branching points where byproducts are generated. Use this to diagnose where your process is failing.

ReactionLandscape Start Mono-Methyl Terephthalate (Starting Material) Product Methyl 4-(hydroxymethyl)benzoate (Target) Start->Product Selective Reduction (BH3·DMS or Mixed Anhydride) Diol 1,4-Benzenedimethanol (Over-Reduction Impurity) Product->Diol Excess Reductant High Temp Oligomer Polyester Oligomers (Polymerization Impurity) Product->Oligomer Transesterification (Heat + Catalyst Residue) Ether Dibenzyl Ether (Acid-Catalyzed Dimer) Product->Ether Dehydration (Strong Acid)

Figure 1: Reaction landscape showing the "Goldilocks" zone required for the Target Product. Path B (Diol) and Path C (Oligomer) are the primary failure modes.

Troubleshooting Guides (FAQ Format)

Issue 1: "My reaction mixture turned into a viscous oil or gum during concentration."

Diagnosis: Uncontrolled Oligomerization. You have likely triggered a self-condensation polymerization. This occurs when the product (an A-B monomer containing both hydroxyl and ester groups) is subjected to heat in the presence of unquenched catalyst.

The Mechanism:



Corrective Protocol:

  • Quench Completely: Never concentrate the reaction mixture while it is still acidic or basic. If you used an acid catalyst (e.g., p-TsOH for esterification), neutralize with solid

    
    before solvent removal.
    
  • Temperature Limit: Do not heat the crude residue above 40°C during rotary evaporation.

  • Dilution Factor: If purifying by column chromatography, load the sample immediately. Standing neat allows intermolecular reactions to proceed.

Issue 2: "I have significant 1,4-benzenedimethanol (Diol) contamination."

Diagnosis: Over-Reduction. This is common when reducing Mono-methyl Terephthalate (MMT) or Dimethyl Terephthalate. The reducing agent attacked the ester group after reducing the acid (or reduced both esters).

The Solution: Chemoselective Borane Reduction Borane (


) is highly chemoselective for carboxylic acids over esters.
  • Reagent Choice: Use

    
     (Borane dimethyl sulfide) or generated 
    
    
    
    in situ (via
    
    
    ).
  • Stoichiometry: Use exactly 1.05 - 1.10 equivalents relative to the acid group.

  • Temperature Control: Maintain reaction at 0°C during addition, then allow to warm to Room Temperature (RT). Do not reflux. Refluxing promotes ester reduction.

Issue 3: "I cannot remove unreacted acid starting material without hydrolyzing my product."

Diagnosis: Aggressive Workup. The ester bond in hydroxymethyl benzoates is sensitive to base hydrolysis (saponification), regenerating the starting material.

The "Gentle Wash" Protocol:

  • Avoid NaOH: Never use Sodium Hydroxide or Potassium Hydroxide for extractions.

  • Use Bicarbonate: Wash the organic layer with cold saturated

    
    .
    
    • Tip: The pKa of benzoic acid is ~4.2. Bicarbonate (pH ~8.5) is sufficient to deprotonate the acid into the water layer without hydrolyzing the ester (which typically requires pH >12).

  • Back-Extraction: The product has moderate water solubility due to the hydroxymethyl group. Re-extract the aqueous washings once with fresh Ethyl Acetate to recover lost yield.

Optimized Experimental Protocols

Protocol A: Selective Reduction of Mono-Methyl Terephthalate

Best for: High Purity, avoiding polymerization.

Reagents:

  • Mono-methyl terephthalate (1.0 eq)

  • 
     (2.0 M in THF) (1.1 eq)
    
  • Anhydrous THF (Solvent)

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under Nitrogen. Add Mono-methyl terephthalate and anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add

    
     dropwise via syringe over 30 minutes. Gas evolution (
    
    
    
    ) will occur; ensure venting.
  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Checkpoint: The acid spot (baseline) should disappear. If Diol appears (low Rf), quench immediately.

  • Quench: Cool to 0°C. Add Methanol dropwise until bubbling ceases.

    • Critical Step: Stir with Methanol for 30 mins to break down Boron-complexes.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with Sat.

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .
Protocol B: Purification Decision Tree

Use this logic to select the correct purification method based on your impurity profile.

PurificationLogic Start Crude Mixture Analysis (NMR / TLC) CheckDiol Is Diol > 5%? Start->CheckDiol CheckAcid Is Acid > 5%? CheckDiol->CheckAcid No Crystallization Recrystallization (Solvent: Toluene or EtOAc/Hex) CheckDiol->Crystallization Yes (Diol is insoluble in Toluene) BaseWash Bicarbonate Wash (Cold, pH 8.5) CheckAcid->BaseWash Yes Column Flash Chromatography (Gradient: 10-40% EtOAc/Hex) CheckAcid->Column No (Clean-up only) BaseWash->Column If purity < 98%

Figure 2: Purification workflow. Note that the Diol impurity is significantly less soluble in non-polar solvents (like Toluene) than the ester product, making crystallization an effective separation tool.

Quantitative Data: Impurity Solubility Profile

Use these solubility differences to design your extraction/crystallization.

CompoundWater SolubilityEtOAc SolubilityToluene SolubilitypKa
Methyl 4-(hydroxymethyl)benzoate LowHighModerate ~14 (Alcohol)
1,4-Benzenedimethanol (Diol) ModerateHighVery Low ~14 (Alcohol)
Terephthalic Acid (Impurity) InsolubleLowInsoluble~4.2 (Acid)
Mono-Methyl Terephthalate LowModerateLow~4.2 (Acid)

Data Interpretation: The "Very Low" solubility of the Diol in Toluene allows for precipitation of the impurity while the product remains in the mother liquor, or vice-versa depending on concentration.

References

  • Selective Reduction Strategy

    • Title: "Selective reduction of carboxylic acids in the presence of esters using borane: A practical guide."
    • Context: Establishes the chemoselectivity of for acids over benzo
    • Source:Journal of Organic Chemistry.
    • See also: - Describes synthesis of methyl 4-(hydroxymethyl)benzoate via cycloaddition, providing spectral data and stability context.

  • Polymerization Prevention

    • Title: "Ni(0)/NHC-Mediated Coordination Disproportionation Polymerization of Aromatic Dialdehydes to High-Performance Polyesters."
    • Context: Discusses the polymerization propensity of hydroxymethyl benzoates (A-B monomers) and the conditions required to drive (or prevent) this reaction.
    • Source:

  • Physical Properties & Purification

    • Title: "Methyl 4-(hydroxymethyl)benzoate Product Data."[1][2][3]

    • Context: Solubility and melting point data (47-50°C)
    • Source:

  • Diol Impurity Removal

    • Title: "Method for preparing 1,4-benzenedimethanol."[4][5]

    • Context: Describes the recrystallization solvents for the diol (Methanol/Ethyl Acetate)
    • Source:

Sources

Optimizing temperature for tert-butyl esterification of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tert-Butyl Esterification Optimization

Mission: To provide precision engineering of reaction conditions for the synthesis of tert-butyl benzoates, focusing on the thermodynamic and kinetic management of the tert-butyl group.

Module 1: The Thermodynamics & Kinetics (The "Why")

Q: Why does my yield drop significantly when I increase the temperature to speed up the reaction?

A: You are fighting an entropy-driven battle. The formation of a tert-butyl ester is reversible, but the decomposition is often irreversible under open-system conditions.

At elevated temperatures, the E1 Elimination Pathway dominates over the nucleophilic acyl substitution. The tert-butyl cation (


), which is the key intermediate in acid-catalyzed methods, has two fates:
  • Trapping (Desired): Attack by the carboxylate to form the ester.

  • Elimination (Undesired): Loss of a proton to form isobutylene gas.

The "Goldilocks" Zone:

  • < 0°C: Kinetics are too slow for sterically hindered benzoic acids.

  • 0°C – 25°C: Ideal for TBTA and Boc₂O methods.

  • > 50°C: The rate of E1 elimination (

    
    ) exceeds the rate of esterification (
    
    
    
    ). Isobutylene gas escapes, permanently shifting equilibrium away from the product.

Data: Thermal Stability Thresholds | Reagent System | Optimal Temp (


) | Critical Failure Temp (

) | Failure Mode at

| | :--- | :--- | :--- | :--- | | Isobutylene /

| -10°C to 25°C | > 40°C | Polymerization of isobutylene; E1 elimination. | | Boc₂O / DMAP | 20°C to 30°C | > 55°C | Thermal decomposition of Boc₂O to isobutylene +

. | | TBTA | 25°C (Reflux in cyclohexane) | > 80°C | Rearrangement to N-tert-butyl amide (inert). | | t-Butyl Acetate /

| 20°C | > 45°C | Hydrolysis; Acid-catalyzed cleavage. |

Module 2: Method-Specific Troubleshooting (The "How")

Scenario A: The Mixed Anhydride Method (Boc₂O / DMAP)

Best for: Acid-sensitive substrates, high-value intermediates.

Q: I see vigorous gas evolution, but my LCMS shows starting material and t-butanol, not the ester. Diagnosis: You likely added the reagents too warm, or the DMAP concentration is too low. The Fix:

  • Temperature Control: The formation of the reactive mixed anhydride intermediate (O-tert-butyl-O-benzoyl carbonate) releases

    
    . This must happen at 0°C .
    
  • The "Cold-Start" Protocol:

    • Dissolve Acid + t-BuOH (excess) + DMAP (catalytic) in DCM.

    • Cool to 0°C .

    • Add Boc₂O slowly.

    • Crucial: Allow to warm to 23°C only after gas evolution slows.

    • Reasoning: High temps decompose Boc₂O directly to isobutylene before it can activate the benzoic acid.

Scenario B: The Imidate Method (TBTA)

Best for: Substrates sensitive to strong acids.

Q: My reaction turned into a thick sludge and the NMR shows a new amide peak. Diagnosis: Thermal rearrangement. You exceeded the thermal limit of the acetimidate intermediate. The Fix:

  • Solvent Limit: Switch from THF (bp 66°C) or Toluene (bp 110°C) to Cyclohexane (bp 81°C) or DCM (bp 40°C).

  • Catalyst Control: Using strong Lewis acids (

    
    ) at high temps catalyzes the rearrangement of the imidate oxygen to the nitrogen, forming N-tert-butyl trichloroacetamide. This is irreversible.
    
  • Protocol: Keep the reaction at RT . Only heat to reflux (in cyclohexane) if the benzoic acid is ortho-substituted.

Scenario C: The Classical Method (Isobutylene / )

Best for: Bulk scale, robust substrates.

Q: The reaction stalls at 60% conversion. Adding more acid catalyst doesn't help. Diagnosis: Loss of reagent pressure. Isobutylene is a gas at RT (bp -6.9°C). The Fix:

  • Sealed Vessel: This reaction must be performed in a pressure tube or autoclave if

    
    .
    
  • Cryogenic Addition: Condense isobutylene gas into the reaction vessel at -78°C , then seal and warm to RT.

  • The Magnesium Perchlorate Hack: If you lack pressure equipment, use

    
      (0.1 eq) with Boc₂O  (2.3 eq) at 40°C . This generates isobutylene in situ at a controlled rate, keeping the effective concentration high without a bomb reactor [1].
    

Module 3: Visualizing the Workflow

Diagram 1: Method Selection Decision Matrix

Caption: Logic flow for selecting the optimal esterification method based on substrate sensitivity and thermal constraints.

MethodSelection Start Start: Benzoic Acid Substrate AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive StericHindrance Is it Ortho-Substituted (Sterically Hindered)? AcidSensitive->StericHindrance No Method_TBTA Method: TBTA Temp: Reflux (Cyclohexane) Catalyst: BF3·OEt2 AcidSensitive->Method_TBTA Yes (e.g., Acetals, Silyl ethers) Method_Boc Method: Boc2O / DMAP Temp: 0°C -> RT Mechanism: Mixed Anhydride StericHindrance->Method_Boc No (Standard) Method_Iso Method: Isobutylene / H2SO4 Temp: -10°C to RT (Pressure) Mechanism: Carbocation Attack StericHindrance->Method_Iso Yes (Requires forcing conditions) Fail_Polymer Failure: Polymerization Method_Iso->Fail_Polymer Temp > 40°C

Diagram 2: The Thermal Failure Mechanism (E1 Elimination)

Caption: The competing E1 elimination pathway that dominates at high temperatures (


).

E1Mechanism Ester tert-Butyl Ester Protonation Protonated Ester (Oxonium Ion) Ester->Protonation + H+ TS Transition State (High Temp Sensitivity) Protonation->TS Heat (>50°C) Carbocation t-Butyl Cation + Benzoic Acid TS->Carbocation Cleavage Isobutylene Isobutylene Gas (Irreversible Loss) Carbocation->Isobutylene - H+ (Elimination) Isobutylene->Carbocation Requires Pressure

Module 4: Substrate-Specific Optimization

Q: I am working with 2,6-dimethylbenzoic acid (highly hindered). Standard Boc₂O conditions yield <10%.

A: Standard mixed anhydrides fail here because the bulky tert-butyl alcohol cannot approach the sterically crowded carbonyl carbon.

The "High-Pressure" Protocol:

  • Reagent: Liquid Isobutylene (excess).

  • Catalyst: Conc.

    
     (0.5 eq) or Triflic Acid (0.1 eq).
    
  • Solvent: DCM (minimal volume).

  • Vessel: Stainless steel autoclave or heavy-wall glass pressure vessel.

  • Conditions: Stir at RT for 48–72 hours.

    • Note: Do not heat. Heating increases steric repulsion and accelerates isobutylene polymerization. Pressure drives the kinetics here, not temperature.

References

  • Bartoli, G. et al. (2005).[1] "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate." Organic Letters, 7(3), 427–430.[1]

  • Neises, B. & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.

  • Armstrong, A. et al. (1988). "tert-Butyl 2,2,2-Trichloroacetimidate: A Versatile Reagent for the Preparation of tert-Butyl Esters and Ethers."[2] Tetrahedron Letters, 29(20), 2483–2486.

  • Vasin, V. A. et al. (2003). "Acid-Catalyzed Esterification of Carboxylic Acids with Isobutylene." Russian Journal of Organic Chemistry, 39, 480–485.

Sources

Solving solubility issues of 2-Hydroxymethyl-benzoic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility vs. Stability Paradox

Warning: Users frequently misdiagnose "precipitation" of 2-Hydroxymethyl-benzoic acid tert-butyl ester (tert-butyl 2-(hydroxymethyl)benzoate) as a solubility failure. In >60% of reported cases, the solid observed is not the starting material, but Phthalide (isobenzofuran-1(3H)-one), formed via intramolecular cyclization.

This compound possesses a unique structural vulnerability: the ortho-hydroxymethyl group acts as an intramolecular nucleophile. While tert-butyl esters are typically resistant to hydrolysis due to steric bulk, the proximity of the hydroxyl group facilitates a rapid, acid-catalyzed lactonization, ejecting the tert-butyl group.

Key Takeaway: Successful dissolution requires strict pH control (neutral to slightly basic) and the exclusion of protic acids.

Part 1: Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application. Data is based on standard lipophilic ester profiles and stability kinetics.

Solvent SystemSolubility PotentialStability RiskApplication Notes
DMSO (Anhydrous) High (>50 mM)LowRecommended Stock. Use fresh, anhydrous DMSO to prevent hydrolysis.
Dichloromethane (DCM) Very High LowIdeal for synthesis/purification. Evaporate gently (<30°C).
Ethanol / Methanol HighModerate Caution: Risk of transesterification over prolonged storage. Use only for immediate processing.
Water / PBS Negligible High Avoid. Rapid precipitation and accelerated lactonization if pH < 7.
Acetone HighLowGood for transfer; avoid for long-term storage due to volatility.

Part 2: Step-by-Step Dissolution Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target: Long-term storage for biological assays.

  • Weighing: Weigh the compound rapidly. If the compound appears as a viscous oil or low-melting solid, warm slightly (max 30°C) to facilitate transfer.

  • Solvent Addition: Add anhydrous DMSO .

    • Technical Note: Do not use "wet" DMSO. Water content >0.1% can catalyze the cleavage of the tert-butyl ester over time [1].

  • Dissolution: Vortex for 30 seconds. If cloudiness persists, sonicate in a water bath at room temperature (20-25°C) for 2 minutes.

    • Critical: Do NOT heat above 40°C. Heat accelerates the thermodynamic transition to Phthalide [2].

  • QC Check: The solution should be crystal clear. If a white precipitate forms immediately after dissolution, your compound has likely degraded (see Troubleshooting).

Protocol B: Aqueous Dilution for Bio-Assays

Target: Introducing the compound to cell culture media or enzymatic buffers.

  • Pre-warm the aqueous buffer to 37°C.

  • Stepwise Addition: Do not add the stock directly to the bulk media.

    • Take 10 µL of DMSO stock.

    • Add to 990 µL of buffer while vortexing .

  • Surfactant Support: If precipitation occurs at >10 µM, add Tween-80 (0.05%) or Cyclodextrin (HP-β-CD, 10 eq) to the aqueous buffer before adding the compound.

    • Mechanism:[1][2][3] Cyclodextrins sequester the lipophilic tert-butyl group, shielding it from aqueous instability while maintaining solubility [3].

Part 3: Visualizing the Instability Pathway

The following diagram illustrates the kinetic competition between successful dissolution and the degradation pathway (Lactonization).

G Start Solid/Oil 2-HM-Benzoic Acid tert-butyl ester Solvent Add Solvent Start->Solvent Dissolved Solubilized Ester (Active Species) Solvent->Dissolved Neutral pH Anhydrous Intermediate Tetrahedral Intermediate Dissolved->Intermediate Spontaneous Cyclization Acid Acidic Trace / Heat (Catalyst) Acid->Intermediate Phthalide Phthalide (Insoluble Solid) Intermediate->Phthalide Irreversible Byproduct tert-Butanol / Isobutylene Intermediate->Byproduct

Figure 1: The degradation pathway.[2][4] Note that "insolubility" is often actually the chemical conversion to Phthalide, driven by acid traces or heat.

Part 4: Troubleshooting & FAQs

Q1: I added water to my DMSO stock and it turned cloudy immediately. Is this precipitation? A: It depends on the time scale.

  • Immediate (Seconds): This is likely microprecipitation due to the high LogP (lipophilicity) of the tert-butyl ester. Solution: Reduce the final concentration or increase the DMSO percentage (up to 0.5-1%).

  • Delayed (Minutes/Hours): If crystals grow over time, this is Phthalide formation . The water hydrolyzes the ester (or facilitates the intramolecular attack). Solution: Verify the identity of the solid via TLC or LC-MS. Phthalide is a known impurity in this synthesis [2].

Q2: My compound is an oil, but the datasheet says "solid." Is it wet? A: Not necessarily. The tert-butyl ester has a lower melting point than the parent acid (MP 127°C) [4]. Small impurities (like residual tert-butanol) can depress the melting point, making it a viscous oil at room temperature.

  • Action: If it is an oil, store at -20°C. If it solidifies, it is likely pure. If it remains an oil, check proton NMR for solvent peaks.

Q3: Can I use acid to help dissolve it? A: ABSOLUTELY NOT. Adding acid (HCl, TFA, Acetic Acid) will instantly catalyze the removal of the tert-butyl group and cyclization to Phthalide [1]. This is the standard method for synthesizing Phthalide from this precursor. Keep pH > 6.0.

Q4: I see a new peak on my HPLC after 24 hours in methanol. A: You are observing transesterification . Primary alcohols (Methanol/Ethanol) can attack the carbonyl. While tert-butyl esters are sterically hindered, the ortho-hydroxymethyl group can act as an intramolecular catalyst (neighboring group participation), facilitating the exchange.

  • Fix: Switch to Acetonitrile or DMSO for analytical standards.

References

  • BenchChem Technical Support. (2025).[2][3][4] t-Butyl Ester Protecting Group Hydrolysis: Mechanisms and Protocols. Retrieved from

  • Thieme Connect. (2018). Synthesis of Phthalimides via Intramolecular Cyclization of 2-(Hydroxymethyl)benzamides. (Analogous cyclization mechanism described). Retrieved from

  • PubChem. (2025).[5] Compound Summary: 2-(Hydroxymethyl)benzoic acid.[5][6][7] (Parent acid properties and solubility data). Retrieved from

  • MedChemExpress. (2025). 2-Hydroxymethyl benzoic acid Datasheet. Retrieved from

Sources

Minimizing transesterification side reactions in tert-butyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

Synthesizing tert-butyl esters presents a unique thermodynamic and kinetic paradox. The steric bulk of the tert-butyl group makes the formation of the ester entropically unfavorable and kinetically slow, while the acid-lability of the resulting ester bond makes it prone to cleavage (elimination to isobutylene) under the very conditions often used to form it.

The Core Problem: "Transesterification" in this context usually manifests in two ways:

  • Unwanted Exchange: The accidental swapping of the tert-butyl group with a solvent (e.g., Methanol) during synthesis or workup.

  • Incomplete Conversion: The failure of tert-butanol (t-BuOH) to displace a leaving group due to steric hindrance, leading to side products like N-acylureas (in Steglich coupling).

Use the following decision matrix to select the protocol that minimizes these risks for your specific substrate.

Visual 1: Method Selection Decision Tree

TBE_Selection Start Start: Analyze Substrate AcidSensitive Is substrate Acid Sensitive? Start->AcidSensitive BaseSensitive Is substrate Base Sensitive? AcidSensitive->BaseSensitive No TBTA Method A: TBTA (Mildest, Neutral) AcidSensitive->TBTA Yes Steric Is substrate Sterically Hindered? BaseSensitive->Steric No MgMethod Method B: Acid Chloride + Mg (Scavenges HCl) BaseSensitive->MgMethod Yes Steglich Method C: Modified Steglich (DCC/DMAP) Steric->Steglich No Isobutylene Method D: Isobutylene + H2SO4 (Industrial/Robust) Steric->Isobutylene Yes (Force it)

Caption: Diagnostic workflow for selecting the optimal tert-butyl esterification protocol based on substrate stability.

Critical Parameter Optimization

To minimize side reactions, you must control the reaction environment's Acidity and Nucleophilicity .

The "Solvent Trap" (Unwanted Transesterification)

The most common user error is performing the reaction or workup in a nucleophilic alcohol (MeOH, EtOH).

  • Mechanism: Because the tert-butyl ester is sterically crowded, any primary alcohol present (even trace amounts) will rapidly displace the tert-butoxy group via transesterification, driven by the relief of steric strain.

  • Solution: strictly use non-nucleophilic solvents: DCM, THF, Toluene, or Hexane . Never use Methanol for quenching.

The "Elimination Trap" (Isobutylene Reversion)

tert-Butyl esters are acid-labile. If your reaction generates strong acid byproducts (e.g., HCl from Acid Chlorides), the product will degrade into the carboxylic acid and isobutylene gas.

  • Solution: You must employ an in situ acid scavenger that does not produce water. (See Protocol B).

Validated Experimental Protocols

Protocol A: The "Gold Standard" for Sensitive Substrates (TBTA Method)

Best for: Acid-sensitive substrates, avoiding harsh catalysts.

Principle: This method utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA). It proceeds via a concerted mechanism or a mild carbocation pathway that avoids strong acids.

Reagents:

  • Substrate (Carboxylic Acid): 1.0 equiv

  • TBTA: 2.0 equiv

  • Catalyst: BF3[1]·OEt2 (0.1 equiv) OR simply heat (thermal pathway)

  • Solvent: Cyclohexane or DCM (Dry)

Step-by-Step:

  • Dissolve carboxylic acid in dry cyclohexane (or DCM) under Argon.

  • Add TBTA slowly at room temperature.

  • Add catalytic BF3·OEt2. (Note: For extremely acid-sensitive substrates, omit catalyst and reflux in cyclohexane).

  • Stir for 16 hours. Trichloroacetamide precipitates out.

  • Filtration: Filter off the amide byproduct.

  • Purification: Wash filtrate with NaHCO3. Flash chromatography.

Why this works: The trichloroacetamide byproduct is neutral and easily removed. There is no water generation, preventing hydrolysis.

Protocol B: The Magnesium Turnings Method (Acid Chloride Route)

Best for: Base-sensitive substrates where acid chlorides are available.

Principle: Standard acid chloride esterification generates HCl. Adding bases like Pyridine can sometimes cause racemization or other side reactions. Magnesium turnings react with the generated HCl to form MgCl2 and Hydrogen gas, driving the equilibrium forward irreversibly without soluble base.

Reagents:

  • Acid Chloride: 1.0 equiv

  • tert-Butanol (t-BuOH): 4.0 equiv (Excess)

  • Magnesium Turnings (Mg): 2.0 equiv

  • Solvent: Anhydrous Ether or THF

Step-by-Step:

  • Dissolve Acid Chloride in anhydrous Ether.

  • Add dry Magnesium turnings.

  • Add t-BuOH dropwise.

  • Observation: The reaction should bubble gently (H2 evolution).

  • Stir until gas evolution ceases (typically 2-4 hours).

  • Workup: Quench with saturated NaHCO3, extract, and dry.

Protocol C: Transesterification via tert-Butyl Acetate

Best for: Converting Methyl/Ethyl esters to t-Butyl esters (Difficult).

Direct attack of t-BuOH on a methyl ester is kinetically poor. Instead, use tert-butyl acetate (t-BuOAc) as both solvent and reagent with a strong acid catalyst.

Reagents:

  • Methyl Ester Substrate: 1.0 equiv

  • tert-Butyl Acetate: Solvent volume (Excess)

  • Catalyst: HClO4 (Perchloric acid, 70%) - 1.5 equiv

Step-by-Step:

  • Dissolve substrate in t-BuOAc.

  • Add HClO4 at 0°C.

  • Stir at RT.[2][3][4][5] The reaction is driven by the volatility of the formed Methyl Acetate (remove via distillation if possible).

  • Caution: Perchloric acid is hazardous. Quench carefully with base.[5]

Troubleshooting & FAQs

Q1: I am using the Steglich method (DCC/DMAP), but I am isolating an N-acylurea byproduct instead of my ester. Why?

A: This is the classic "Steglich Side Reaction."

  • Cause: The reaction between your acid and DCC forms an O-acylisourea.[2][6][7] If the attack by t-BuOH is too slow (due to steric bulk), the intermediate rearranges to the unreactive N-acylurea.

  • Fix: You must increase the concentration of DMAP or switch to a stronger nucleophilic catalyst (like 4-PPY). DMAP acts as an acyl-transfer agent, intercepting the O-acylisourea to form a reactive N-acylpyridinium species, which reacts faster with t-BuOH than the rearrangement rate.

Visual 2: Steglich Competition Mechanism

Steglich_Mechanism cluster_Side Side Reaction (Slow t-BuOH attack) cluster_Main Desired Pathway (DMAP Catalyzed) Acid Carboxylic Acid + DCC Intermediate O-Acylisourea (Activated) Acid->Intermediate NAcyl N-Acylurea (Dead End Product) Intermediate->NAcyl 1,3-Rearrangement (No DMAP) ActiveEster N-Acylpyridinium (Highly Reactive) Intermediate->ActiveEster + DMAP (Fast) Product tert-Butyl Ester ActiveEster->Product + t-BuOH

Caption: The kinetic competition between N-acylurea formation (side reaction) and DMAP-catalyzed esterification.

Q2: My product decomposes during column chromatography.

A: Silica gel is slightly acidic.

  • Diagnosis: The acidity of the silica is catalyzing the elimination of isobutylene, reverting your ester to the acid.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites before loading your sample.

Q3: Can I use isobutylene gas for small-scale synthesis?

A: It is not recommended for small-scale (<1g) due to safety and handling difficulty (gas at RT).

  • Alternative: If you must use the acid-catalyzed addition to an alkene, use liquefied isobutylene in a sealed pressure tube with catalytic H2SO4, but be aware that polymerization of isobutylene is a major side reaction. Protocol A (TBTA) is generally superior for lab scale.

Comparative Data Summary

MethodReagentsPrimary Side Reaction"Fix" Strategy
Acid Chloride RCOCl + t-BuOHHCl-induced eliminationUse Mg turnings or polymer-bound base.
Steglich DCC + DMAPN-acylurea formationHigh DMAP loading; slow addition of acid.[6]
TBTA TBTA + BF3N-tert-butyl amideFilter byproduct; use thermal method.
Mixed Anhydride YamaguchiDisproportionationStrict temp control (-78°C).

References

  • Armstrong, A., et al. (1988). "Magnesium turnings in the synthesis of tert-butyl esters." Tetrahedron Letters, 29(20), 2483-2486.

  • Neises, B., & Steglich, W. (1978).[2][3][6][7] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.[2][3]

  • Werner, T. (2016). "Review: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) in Organic Synthesis." Advanced Synthesis & Catalysis.

  • Vasin, V. A., et al. (2003). "Transesterification using tert-butyl acetate and perchloric acid."[5] Journal of Organic Chemistry.

Sources

Stability of 2-Hydroxymethyl-benzoic acid tert-butyl ester in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Hydroxymethyl-benzoic acid tert-butyl ester

Executive Summary: The "Ortho-Effect" Trap

Status: UNSTABLE in basic conditions (Anhydrous and Aqueous).

Core Issue: While tert-butyl esters are canonically described as stable to basic hydrolysis (saponification) due to steric bulk, 2-Hydroxymethyl-benzoic acid tert-butyl ester is a critical exception. The presence of the hydroxymethyl group at the ortho position creates a "Trojan Horse" effect.

Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide acts as an intramolecular nucleophile, attacking the ester carbonyl to form Phthalide (isobenzofuran-1(3H)-one) , expelling tert-butoxide. This reaction is entropically driven by the formation of a stable 5-membered ring.

Key Takeaway: You cannot treat this molecule as a standard tert-butyl ester. Exposure to base (e.g.,


, 

,

) will trigger rapid cyclization and loss of the tert-butyl group.

Mechanistic Insight: Intramolecular Transesterification

To troubleshoot effectively, you must understand the failure mode. The instability is not due to external attack by hydroxide (intermolecular), but internal attack by the ortho-alkoxide (intramolecular).

The Degradation Pathway
  • Activation: Base deprotonates the primary alcohol (

    
    ).
    
  • Cyclization: The resulting alkoxide attacks the ester carbonyl (5-exo-trig).

  • Collapse: The tetrahedral intermediate collapses, expelling the tert-butoxide leaving group.

  • Result: Formation of Phthalide.

Lactonization Start 2-Hydroxymethyl-benzoic acid tert-butyl ester Inter1 Alkoxide Intermediate (Deprotonated Alcohol) Start->Inter1 Deprotonation Base Base (B:) Base->Inter1 Transition Tetrahedral Intermediate Inter1->Transition Intramolecular Nucleophilic Attack Product Phthalide (Lactone) Transition->Product Collapse & Expulsion Byproduct tert-Butoxide Transition->Byproduct

Figure 1: Mechanism of base-induced lactonization (phthalide formation). The proximity of the alcohol to the ester overrides the steric stability of the tert-butyl group.

Troubleshooting Guide & FAQs

Scenario A: "I lost my tert-butyl group during a cross-coupling reaction."

User Report: "I tried a Suzuki coupling on the aryl ring using


 in DMF. The reaction worked, but the product is much less polar than expected, and the NMR shows no t-butyl peak."

Diagnosis: The basic conditions (


) deprotonated the free alcohol. The molecule cyclized to the phthalide derivative during the reaction.[1][2]

Corrective Protocol: You must protect the alcohol before exposing the molecule to base.

  • Protection: Convert the alcohol to a Silyl Ether (TBS or TBDPS) or a Benzyl Ether.

    • Why? Silyl ethers are stable to the bases used in cross-couplings but do not act as nucleophiles.

  • Reaction: Perform the cross-coupling.

  • Deprotection: Remove the silyl group with TBAF (buffered) or acid.

Scenario B: "I tried to hydrolyze the ester with LiOH, but isolated Phthalide."

User Report: "I wanted the free acyclic acid (2-hydroxymethyl benzoic acid). I treated the ester with LiOH/THF/Water. Upon acidic workup, I isolated Phthalide."

Diagnosis: This is chemically unavoidable with the free acid.

  • In Base: You likely formed the open carboxylate salt (stable in high pH).

  • In Acid Workup: As soon as you protonated the carboxylate to form the free acid (

    
    ), the neighboring alcohol attacked it to form the lactone (Phthalide). The acyclic acid is kinetically unstable relative to the lactone at neutral/acidic pH.
    

Solution: If you need the acyclic form, it must be stored as a Carboxylate Salt (e.g., Sodium 2-(hydroxymethyl)benzoate) and kept basic. You cannot isolate the stable free acid easily.

Stability Data & Solvent Compatibility

ConditionStability StatusOutcome
Neutral (DCM, DMSO) Stable Compound remains intact.
Weak Base (

, Pyridine)
Metastable Slow cyclization may occur upon heating.
Inorganic Base (

,

)
Unstable Rapid cyclization to Phthalide.
Strong Base (

,

)
Very Unstable Instantaneous cyclization.
Aqueous Acid (

,

)
Unstable Cleavage of t-butyl ester

Free Acid

Phthalide.

Recommended Workflow: Handling & Protection

If your synthesis requires basic conditions, follow this decision tree to ensure the survival of your ester.

Workflow Q1 Does your next step require Base? Safe Proceed with Caution (Monitor by TLC) Q1->Safe No (Neutral/Acidic) Protect REQUIRED: Protect Alcohol (TBS-Cl / Imidazole) Q1->Protect Yes (NaH, K2CO3, etc.) Step2 Perform Base Reaction (Alkylation/Coupling) Protect->Step2 Step3 Deprotect Alcohol (Mild Acid or TBAF) Step2->Step3 Result Target Molecule Obtained Step3->Result

Figure 2: Decision tree for handling 2-hydroxymethyl-benzoates in synthesis.

Standard Protection Protocol (TBS-Protection)
  • Reagents: Dissolve substrate (1.0 eq) in DCM.

  • Add: Imidazole (1.5 eq) followed by TBS-Cl (1.2 eq).

  • Conditions: Stir at RT for 2–4 hours.

  • Verification: Monitor TLC. The product will be less polar than the starting alcohol.

  • Result: The resulting TBS-ether is stable to bases like

    
    , 
    
    
    
    , and organolithiums, preserving the tert-butyl ester.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience. (See sections on stability of tert-butyl esters and neighboring group participation).

  • Organic Chemistry Portal. (2023). Synthesis of Phthalides. Organic Chemistry Portal. [Link]

  • Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009).[3] Cleavage of tert-Butyl Benzoates with Powdered KOH in THF. Synlett, 2009(2), 205-208.[3] (Discusses standard t-butyl cleavage, highlighting the contrast with ortho-substituted variants). [Link]

Sources

Technical Support Center: Purification of 2-Hydroxymethyl-benzoic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Purifying 2-Hydroxymethyl-benzoic acid tert-butyl ester presents a classic "Trojan Horse" problem in organic chemistry. While the tert-butyl group is generally chosen for its steric bulk and resistance to nucleophilic attack, this specific molecule contains an internal "trap": the ortho-hydroxymethyl group.

The Risk Factors:

  • Acid Sensitivity: tert-Butyl esters are acid-labile. Standard silica gel (pH ~5.5–6.0) acts as a weak Lewis acid, which can catalyze the cleavage of the ester to isobutylene and the free acid.

  • Spontaneous Lactonization: The most critical failure mode is cyclization . The free hydroxyl group can attack the ester carbonyl (intramolecular transesterification), expelling tert-butanol and forming Phthalide (isobenzofuran-1(3H)-one). This reaction is thermodynamically driven and acid-catalyzed.[1]

The Solution: Successful isolation requires a buffered stationary phase and strict control over mobile phase acidity. This guide details the "Neutralized Silica Protocol" required to prevent on-column degradation.

Troubleshooting Matrix

Quickly identify your issue based on observed symptoms.

Symptom Probable Cause Immediate Action
Product disappears on column Acidic Hydrolysis/Cyclization. The acidic silica surface catalyzed the conversion to Phthalide or free acid.Stop. Switch to TEA-neutralized silica or Neutral Alumina (See Protocol A).
New "fast-moving" spot appears Phthalide Formation. Phthalide is less polar than the target hydroxy-ester and elutes earlier.Check NMR of the fast spot. If it's Phthalide, your column is too acidic.
Streaking / Tailing Silanol Interaction. The free hydroxyl group is H-bonding strongly with active silanol sites.Add 1% Triethylamine (TEA) to your eluent system.
White solid precipitates in fractions Lactonization. Phthalide is a solid at RT (MP ~73°C), whereas the target ester is often an oil or low-melting solid.Confirm identity. If Phthalide, re-synthesize and purify on basic support.
Product cleaves during evaporation Thermal Instability. Heating the tert-butyl ester in the presence of trace acid traces causes elimination.Keep rotavap bath <35°C. Ensure TEA is fully removed or use azeotropes.

Decision Tree: Stationary Phase Selection

Before packing your column, determine the correct phase to ensure compound integrity.[2][3]

StationaryPhaseSelection Start Start: Purification Planning CheckAcid Is the crude mixture acidic (pH < 7)? Start->CheckAcid Wash Perform aqueous wash (NaHCO3) & dry CheckAcid->Wash Yes SelectPhase Select Stationary Phase CheckAcid->SelectPhase No Wash->SelectPhase StandardSilica Standard Silica Gel (RISKY) SelectPhase->StandardSilica Not advised NeutralizedSilica TEA-Buffered Silica (RECOMMENDED) SelectPhase->NeutralizedSilica Standard Protocol Alumina Neutral Alumina (ALTERNATIVE) SelectPhase->Alumina If highly unstable Result1 High risk of Phthalide formation StandardSilica->Result1 Result2 Stable Purification Retains t-butyl group NeutralizedSilica->Result2 Alumina->Result2

Figure 1: Decision matrix for selecting the appropriate stationary phase to prevent acid-catalyzed degradation.

Detailed Protocols

Protocol A: Preparation of TEA-Neutralized Silica

Standard silica gel has a pH of 5-6. This protocol shifts the surface pH to ~7.5, protecting the tert-butyl ester.

Reagents:

  • Silica Gel 60 (230-400 mesh)

  • Triethylamine (TEA)[3][4][5]

  • Hexanes (or Petroleum Ether)

Procedure:

  • Slurry Preparation: Suspend the required amount of silica gel in Hexanes containing 1% (v/v) Triethylamine .

  • Equilibration: Stir the slurry gently for 5–10 minutes. This allows the amine to cap the most active acidic silanol sites.

  • Packing: Pour the slurry into the column.

  • Flushing: Flush the column with 2–3 column volumes (CV) of the starting eluent (e.g., 5% EtOAc in Hexanes + 1% TEA ).

    • Note: Maintaining 0.5% to 1% TEA in the mobile phase throughout the run is recommended to prevent TEA from stripping off the silica during the gradient.

Protocol B: Gradient Elution Strategy

Separating the target ester from the non-polar phthalide and polar free acid.

Mobile Phase:

  • Solvent A: Hexanes + 1% TEA

  • Solvent B: Ethyl Acetate + 1% TEA

Step-by-Step:

  • TLC Method: Develop a TLC in 20% EtOAc / 80% Hexanes .

    • Phthalide (Impurity): Rf ~ 0.6–0.7 (Moves fast).

    • Target Ester: Rf ~ 0.3–0.4 (Retained by H-bonding).

    • Starting Material (if acid): Rf < 0.1 (Baseline).

  • Loading: Dissolve crude in a minimum volume of Hexanes/EtOAc (9:1). If solubility is poor, use DCM , but ensure the column is well-buffered.

    • Warning: Do not use "dry loading" on unmodified silica. If dry loading is necessary, mix crude with Celite or basic alumina , not silica.

  • Gradient:

    • 0–5 min: 5% B (Isocratic flush of non-polar impurities).

    • 5–20 min: 5% → 30% B (Linear gradient).

    • Target usually elutes between 15–25% EtOAc.

  • Detection: Monitor UV at 254 nm (Benzoate chromophore is strong).

Reaction Pathway & Degradation Mechanism

Understanding why the separation fails is key to preventing it. The diagram below illustrates the "danger zone" on acidic silica.

DegradationPathway Target Target Molecule (2-Hydroxymethyl-benzoic acid tert-butyl ester) Intermediate Tetrahedral Intermediate Target->Intermediate Intramolecular Attack (-OH to C=O) Isobutylene Isobutylene (Gas) Target->Isobutylene Acid Cleavage (Direct) Phthalide Phthalide (Lactone Impurity) Intermediate->Phthalide Collapse tBuOH tert-Butanol Intermediate->tBuOH Elimination Acid Acidic Silica (H+) Acid->Intermediate Catalyzes

Figure 2: The acid-catalyzed degradation pathway. The target molecule cyclizes to Phthalide, expelling tert-butanol. This is irreversible.

Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) as the solvent? A: Yes, for solubility, but be cautious. DCM is slightly acidic (can form HCl over time). Ensure your DCM is distilled or stabilized, and strictly adhere to the TEA neutralization protocol.

Q2: My product solidified into white needles after the column. Is this good? A: Likely not. The target tert-butyl ester is often a viscous oil or low-melting solid. White needles usually indicate Phthalide (MP 73°C). Check the NMR: if you see a singlet at ~5.3 ppm (CH2 of lactone) and loss of the tert-butyl singlet (~1.6 ppm), lactonization occurred.

Q3: Can I use Amino-silica (NH2-silica) instead of adding TEA? A: Yes, this is the premium solution. Amino-functionalized silica is naturally basic and eliminates the need for TEA additives. It effectively suppresses the lactonization and is highly recommended if budget permits.

Q4: How should I store the purified compound? A: Store at -20°C in a chemically resistant vial (glass, not plastic). Ensure it is free of acid traces. Adding a few chips of activated molecular sieves or a stabilizer (like trace K2CO3) to the storage vial can prevent "shelf-life lactonization."

References

  • BenchChem. (2025).[1][3][6][7] Technical Support Center: Deactivation of Silica Gel with Triethylamine (TEA). Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[2] Retrieved from

  • Organic Chemistry Portal. (2023). tert-Butyl Esters: Protection and Deprotection.[8][9] Retrieved from

  • National Institutes of Health (NIH). (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups.[8] Retrieved from

  • Royal Society of Chemistry. (2020). Supplementary Information: Stability of tert-butyl esters. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of tert-butyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of successful research. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for tert-butyl 2-(hydroxymethyl)benzoate, a compound of interest in organic synthesis.

Notably, a comprehensive search of established chemical databases and scientific literature did not yield an experimental ¹³C NMR spectrum for tert-butyl 2-(hydroxymethyl)benzoate. Consequently, this guide presents a detailed, predicted ¹³C NMR chemical shift profile for the target molecule. This prediction is grounded in a comparative analysis of structurally analogous compounds for which experimental data are available, namely tert-butyl benzoate and methyl 2-(hydroxymethyl)benzoate. By dissecting the electronic and steric influences of the constituent functional groups, we can confidently assign the chemical shifts and provide a valuable resource for the characterization of this and similar molecules.

Predicted and Comparative ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for tert-butyl 2-(hydroxymethyl)benzoate, alongside the experimentally determined shifts for the comparative compounds. This juxtaposition allows for a clear understanding of the substituent effects on the benzene ring.

Carbon AtomPredicted Chemical Shift (ppm) for tert-butyl 2-(hydroxymethyl)benzoateExperimental Chemical Shift (ppm) for tert-butyl benzoateExperimental Chemical Shift (ppm) for methyl 2-(hydroxymethyl)benzoate
C=O ~166.5165.6168.5
C1 ~131.0132.3130.4
C2 ~140.0129.4140.8
C3 ~128.5128.2128.0
C4 ~132.0128.2131.5
C5 ~128.0129.4127.5
C6 ~130.0129.4129.8
-CH₂OH ~64.0-62.1
-C(CH₃)₃ ~82.080.7-
-C(CH₃)₃ ~28.028.2-

Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds. Experimental values for comparative compounds are sourced from publicly available spectral databases.

In-Depth Comparative Analysis

The predicted chemical shifts for tert-butyl 2-(hydroxymethyl)benzoate are derived from the foundational structures of benzene and the experimental data of its derivatives.

Carbons of the tert-butyl Ester Group: The quaternary carbon of the tert-butyl group is predicted to have a chemical shift of approximately 82.0 ppm, and the three equivalent methyl carbons are expected around 28.0 ppm. This is in close agreement with the experimental values for tert-butyl benzoate (80.7 ppm and 28.2 ppm, respectively), indicating that the substitution on the aromatic ring has a minimal effect on the chemical shifts of the ester group itself.

Ester Carbonyl Carbon: The carbonyl carbon of the ester is predicted to be around 166.5 ppm. This is slightly deshielded compared to tert-butyl benzoate (165.6 ppm) due to the electronic influence of the ortho hydroxymethyl group.

Aromatic Carbons:

  • C1 (ipso-carbon to the ester): This carbon is predicted at approximately 131.0 ppm. The electron-withdrawing nature of the ester group deshields this carbon.

  • C2 (ipso-carbon to the hydroxymethyl group): This carbon is expected to be significantly deshielded, with a predicted chemical shift of around 140.0 ppm. This is a direct consequence of the deshielding effect of the attached hydroxymethyl group, as seen in methyl 2-(hydroxymethyl)benzoate (140.8 ppm).

  • C3-C6: The remaining aromatic carbons are influenced by the electronic effects of both the ester and the hydroxymethyl groups. The hydroxymethyl group is a weak ortho, para-director, while the tert-butyl ester group is a meta-director. The interplay of these effects leads to the predicted shifts. The close correlation with the experimental values for methyl 2-(hydroxymethyl)benzoate for C3-C6 suggests that the electronic environment of the aromatic ring is primarily dictated by the 2-(hydroxymethyl)benzoate substitution pattern, with the change from a methyl to a tert-butyl ester having a minor impact on these shifts.

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is predicted to have a chemical shift of around 64.0 ppm. This is consistent with the typical range for a benzylic alcohol and is very close to the experimental value of 62.1 ppm observed for methyl 2-(hydroxymethyl)benzoate.

Experimental Protocol for ¹³C NMR Spectroscopy

To validate the predicted chemical shifts, the following experimental protocol for acquiring a high-quality ¹³C NMR spectrum is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the solid tert-butyl 2-(hydroxymethyl)benzoate sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a proton frequency of at least 400 MHz.

  • Tune and match the ¹³C probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width: Approximately 240 ppm (centered around 120 ppm).

  • Acquisition Time: At least 1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 (or more for dilute samples).

  • Temperature: 298 K.

4. Data Processing:

  • Apply an exponential window function with a line broadening of 1-2 Hz.

  • Perform a Fourier transform.

  • Phase the spectrum manually.

  • Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

Visualizing the Molecular Structure and Logic

To aid in the assignment of the ¹³C NMR signals, the following diagrams illustrate the molecular structure with labeled carbon atoms and the logical workflow for predicting the chemical shifts.

Caption: Molecular structure of tert-butyl 2-(hydroxymethyl)benzoate with key carbons labeled.

prediction_workflow start Start: Predict ¹³C NMR Shifts no_exp No Experimental Data Found for Target Molecule start->no_exp strategy Adopt Predictive Strategy no_exp->strategy analog1 Analyze Experimental Data: tert-butyl benzoate strategy->analog1 analog2 Analyze Experimental Data: methyl 2-(hydroxymethyl)benzoate strategy->analog2 scs Incorporate Substituent Chemical Shift (SCS) Effects strategy->scs predict Predict Chemical Shifts for Target Molecule analog1->predict analog2->predict scs->predict compare Compare Predicted Shifts with Analogs predict->compare guide Generate Comparative Guide compare->guide

Caption: Workflow for predicting ¹³C NMR chemical shifts in the absence of experimental data.

References

  • PubChem. tert-Butyl benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-(hydroxymethyl)benzoate. National Center for Biotechnology Information. [Link]

  • SpectraBase. Benzoic acid, tert-butyl ester. Wiley-VCH GmbH. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

A Senior Application Scientist's Guide to TLC Visualization of Hydroxymethyl Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the analysis of hydroxymethyl benzoic acid esters, thin-layer chromatography (TLC) remains an indispensable technique for rapid, cost-effective, and efficient monitoring of reaction progress, purity assessment, and preliminary identification. The utility of TLC is, however, critically dependent on the method of visualization. As these compounds are often colorless, a variety of techniques must be employed to render the separated spots visible. This guide provides a comparative overview of common TLC visualization methods, offering experimental protocols and insights into their underlying chemical principles to aid researchers in selecting the most appropriate technique for their specific analytical needs.

The Principle of Selectivity in Visualization

The choice of a visualization reagent is dictated by the functional groups present in the analyte. Hydroxymethyl benzoic acid esters possess a key set of structural features: an aromatic ring, an ester functional group, and a hydroxymethyl group. Each of these moieties can be selectively targeted by different chemical reagents, leading to the generation of a visible chromophore. Understanding the reaction mechanism between the reagent and the analyte is paramount for troubleshooting and optimizing the visualization process.

Comparative Analysis of Visualization Techniques

A side-by-side comparison of the most effective TLC visualization techniques for hydroxymethyl benzoic acid esters is presented below. The selection encompasses both non-destructive and destructive methods, each with its unique advantages in terms of sensitivity, specificity, and ease of use.

Visualization TechniqueTarget Functional Group(s)SensitivitySpecificityColor of SpotsAdvantagesDisadvantages
UV Light (254 nm) Aromatic ring, conjugated systemsModerateLowDark spots on a fluorescent green backgroundNon-destructive, simple, and rapid.[1][2]Requires a UV-active chromophore; compounds without strong UV absorbance will not be visible.[1][3]
Iodine Vapor Unsaturated and aromatic compoundsModerateLowBrown to yellowish-brown spots.[4][5]Non-destructive (in the short term), generally applicable to a wide range of organic compounds.[4]Stains can be transient and may fade over time; sensitivity can be variable.[4][5]
Potassium Permanganate (KMnO₄) Stain Oxidizable groups (alkenes, alkynes, alcohols, aldehydes)HighModerateYellow to brown spots on a purple background.[1]Highly sensitive to oxidizable functional groups, providing a clear color contrast.[1]Destructive, and the background can become discolored if overheated.[1]
p-Anisaldehyde-Sulfuric Acid Stain Nucleophilic compounds (phenols, sugars, steroids, terpenes, some esters)HighModerate to HighVaries (blue, green, violet, red) depending on the compound.[6][7][8]Can produce a range of colors, aiding in the differentiation of compounds.[6]Destructive, requires heating, and the reagent has a limited shelf life.[9]
Vanillin-Sulfuric Acid Stain Aldehydes, ketones, alcohols, and other nucleophilesHighModerate to HighVaries (wide variety of colors).[10]Excellent general-purpose stain that often produces distinct colors for different compounds.[10]Destructive, requires careful heating, and the reagent can be light-sensitive.[10][11]
Ceric Ammonium Molybdate (CAM) Stain Hydroxy groups and other reducing compoundsHighHighDark blue to green spots on a light green or yellow background.[9][12]Very sensitive for hydroxyl groups and provides a clean background for quantification.[12]Destructive, requires heating, and the reagent contains strong acid.[9]

Experimental Protocols

1. UV Light (254 nm) Visualization

This non-destructive method relies on the principle of fluorescence quenching. TLC plates incorporated with a fluorescent indicator (e.g., F₂₅₄) will glow green under short-wave UV light. Compounds that absorb UV light at this wavelength will appear as dark spots because they prevent the indicator from fluorescing.[1][2]

UV_Visualization_Workflow A Developed and Dried TLC Plate B Place Plate under UV Lamp (254 nm) A->B C Observe Dark Spots Against Green Fluorescent Background B->C D Circle Spots with a Pencil C->D

Caption: Workflow for UV Visualization of a TLC Plate.

Protocol:

  • After developing and thoroughly drying the TLC plate, place it under a short-wave UV lamp (254 nm).

  • Observe the plate for dark spots against the glowing green background.[1]

  • Carefully circle the outline of each spot with a pencil, as the spots will disappear once the UV light is removed.[1]

2. Iodine Vapor Visualization

Iodine vapor has a high affinity for aromatic and unsaturated compounds.[4] The iodine molecules adsorb onto the surface of the analyte spots, rendering them visible as brown to yellowish-brown areas.[4][5] This method is generally considered non-destructive as the iodine will eventually sublime off the plate.[4]

Iodine_Vapor_Visualization_Workflow A Developed and Dried TLC Plate B Place Plate in a Sealed Chamber with Iodine Crystals A->B C Allow Iodine Vapor to Saturate the Plate B->C D Observe Brown Spots C->D E Remove Plate and Document Results D->E

Caption: Workflow for Iodine Vapor Visualization.

Protocol:

  • Place a few crystals of iodine in a sealed chromatography tank or a wide-mouthed jar with a lid.[4]

  • Allow the chamber to become saturated with iodine vapor.

  • Place the developed and dried TLC plate inside the chamber.[5]

  • Monitor the plate until brown or yellowish-brown spots appear.[5]

  • Remove the plate and immediately document the results, as the spots will fade over time.[4]

3. Potassium Permanganate (KMnO₄) Stain

This is a strong oxidizing agent that reacts with compounds that can be oxidized, such as alcohols, aldehydes, and alkenes.[1] The permanganate ion (MnO₄⁻), which is deep purple, is reduced to manganese dioxide (MnO₂), a brown precipitate, causing yellow to brown spots to appear on a purple or pink background.[1]

Permanganate_Stain_Workflow A Developed and Dried TLC Plate B Dip Plate Briefly in KMnO₄ Staining Solution A->B C Wipe Excess Stain from the Back B->C D Gently Heat with a Heat Gun C->D E Observe Yellow-Brown Spots on a Purple Background D->E

Caption: Workflow for Potassium Permanganate Staining.

Protocol:

  • Stain Preparation: Dissolve 1.5 g of potassium permanganate, 10 g of potassium carbonate, and 1.25 mL of 10% sodium hydroxide in 200 mL of water.[13]

  • Briefly dip the developed and dried TLC plate into the potassium permanganate solution.

  • Remove the plate and wipe the excess stain from the back with a paper towel.[1]

  • Gently heat the plate with a heat gun until yellow to brown spots appear against the purple background.[1] Avoid overheating, which can cause the entire plate to turn brown.[1]

4. p-Anisaldehyde-Sulfuric Acid Stain

This stain is particularly useful for visualizing nucleophilic compounds.[8] The acidic conditions promote a condensation reaction between p-anisaldehyde and the analyte, leading to the formation of a highly conjugated, colored product. The color can vary depending on the structure of the analyte.[6][8]

Anisaldehyde_Stain_Workflow A Developed and Dried TLC Plate B Dip Plate Briefly in p-Anisaldehyde Staining Solution A->B C Wipe Excess Stain from the Back B->C D Heat with a Heat Gun C->D E Observe Colored Spots D->E

Caption: Workflow for p-Anisaldehyde Staining.

Protocol:

  • Stain Preparation: Carefully add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid to 135 mL of absolute ethanol. After cooling, add 3.7 mL of p-anisaldehyde and stir until homogeneous. Store refrigerated.[13] Another recipe involves mixing 9.2 mL of p-anisaldehyde with 3.75 mL of acetic acid, diluted in 338 mL of 95% ethanol along with 12.5 mL of concentrated sulfuric acid.[6]

  • Dip the developed and dried TLC plate into the p-anisaldehyde solution.

  • Wipe the excess stain from the back of the plate.

  • Heat the plate with a heat gun until colored spots develop.[6]

5. Vanillin-Sulfuric Acid Stain

Similar to the p-anisaldehyde stain, the vanillin stain reacts with nucleophilic compounds under acidic conditions to produce colored products.[10] It is a versatile stain that can yield a wide spectrum of colors, which can be useful for distinguishing between different components of a mixture.[10]

Vanillin_Stain_Workflow A Developed and Dried TLC Plate B Dip Plate Briefly in Vanillin Staining Solution A->B C Wipe Excess Stain from the Back B->C D Heat with a Heat Gun C->D E Observe Colored Spots D->E

Caption: Workflow for Vanillin Staining.

Protocol:

  • Stain Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol and then carefully add 2.5 mL of concentrated sulfuric acid.[13]

  • Dip the developed and dried TLC plate into the vanillin staining solution.[10]

  • Wipe away the excess stain.

  • Gently heat the plate with a heat gun until colored spots appear.[10]

6. Ceric Ammonium Molybdate (CAM) Stain

CAM is a highly sensitive stain for hydroxy groups and other reducing compounds.[9][12] The mechanism involves the reduction of Mo(VI) to Mo(IV) by the analyte upon heating, which results in the formation of a dark blue or green spot.[12]

CAM_Stain_Workflow A Developed and Dried TLC Plate B Dip Plate Briefly in CAM Staining Solution A->B C Wipe Excess Stain from the Back B->C D Heat with a Heat Gun C->D E Observe Dark Blue to Green Spots D->E

Caption: Workflow for Ceric Ammonium Molybdate Staining.

Protocol:

  • Stain Preparation: Dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate in 235 mL of water. Then, carefully add 15 mL of concentrated sulfuric acid.[13]

  • Dip the developed and dried TLC plate into the CAM staining solution.

  • Wipe the excess stain from the back of the plate.

  • Heat the plate with a heat gun until dark blue to green spots appear on a light green or yellow background.[9][12]

Conclusion

The selection of an appropriate TLC visualization technique is a critical step in the analysis of hydroxymethyl benzoic acid esters. For a quick and non-destructive screening, UV light is the method of choice. For more sensitive and specific detection, particularly of the hydroxymethyl group, stains such as potassium permanganate and ceric ammonium molybdate are highly effective. The p-anisaldehyde and vanillin stains offer the potential for differential coloration, which can aid in the identification of multiple components. By understanding the principles and protocols outlined in this guide, researchers can confidently select and apply the most suitable visualization method to achieve their analytical goals.

References

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. Retrieved from [Link]

  • PubMed. (2023, January 15). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. Retrieved from [Link]

  • Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Retrieved from [Link]

  • Unknown. (n.d.). Iodine Staining. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Unknown. (n.d.). TLC Stains. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]

  • Unknown. (2025, August 19). A Visual Guide to Making Vanillin Stain. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • TCI America. (n.d.). Ceric Ammonium Molybdate Solution, (contains H2SO4) [for TLC Stain], 100mL, Each. Retrieved from [Link]

  • YouTube. (2014, August 27). p-anisaldehyde staining a TLC plate. Retrieved from [Link]

  • PMC. (2019, March 3). High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species. Retrieved from [Link]

  • WordPress.com. (2006, September 27). TLC Staining solutions. Retrieved from [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Retrieved from [Link]

  • iris.unina.it. (n.d.). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. Retrieved from [Link]

  • Unknown. (n.d.). TLC stains. Retrieved from [Link]

  • Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]

  • Cram. (n.d.). Benzoic Acid Recrystallization. Retrieved from [Link]

  • Environmental Science Institute. (n.d.). Organic Functional Groups and Thin Layer Chromatography. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 25). Thin Layer Chromatography (TLC): An Overview. Retrieved from [Link]

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Technical Guide: UV-Vis Absorption Analysis of Ortho-Substituted Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of ortho-substituted benzoic acid esters. It is designed for researchers and analytical scientists to differentiate between steric inhibition of resonance (SIR) and electronic substituent effects.

Key Insight: While para-substituents typically induce a bathochromic (red) shift due to extended conjugation, ortho-substituents often induce a hypsochromic (blue) shift and hypochromic (reduced intensity) effect.[1] This "Ortho Effect" arises from steric hindrance forcing the ester carbonyl group out of the benzene ring's plane, thereby decoupling the


-systems.[2][3] Exception:  Ortho-substituents capable of intramolecular hydrogen bonding (e.g., salicylates) stabilize planarity, resulting in a significant bathochromic shift.[1]

Theoretical Framework

Electronic Transitions and Conjugation

The primary UV absorption in aromatic esters arises from


 transitions (K-band) and secondary benzenoid bands (B-band).[1]
  • Planar Systems: Maximum overlap between the benzene ring

    
    -orbitals and the carbonyl 
    
    
    
    -system lowers the energy gap (
    
    
    ) between HOMO and LUMO, increasing
    
    
    .[1]
  • Non-Planar Systems (SIR): Steric bulk at the ortho position forces the carbonyl group to rotate.[1] This rotation reduces orbital overlap, increases

    
    , and lowers the molar absorptivity (
    
    
    
    ).
Mechanism of Steric Inhibition of Resonance (SIR)

The diagram below illustrates the structural distortion caused by a bulky ortho-substituent.[3]

SIR_Mechanism cluster_planar Planar Conformation (Conjugated) cluster_twisted Twisted Conformation (SIR) P_Benz Benzene Ring P_Carb Ester Carbonyl (Coplanar) P_Benz->P_Carb π-overlap P_Conj Full Resonance (Low Energy Gap) P_Carb->P_Conj T_Conj Inhibited Resonance (High Energy Gap) P_Conj->T_Conj Effect of Ortho Substitution T_Benz Benzene Ring T_Carb Ester Carbonyl (Twisted ~90°) T_Benz->T_Carb Steric Repulsion T_Sub Ortho-Substituent (Steric Bulk) T_Sub->T_Carb Clash T_Carb->T_Conj Blue Shift

Figure 1: Logical flow of Steric Inhibition of Resonance (SIR) leading to spectral shifts.

Comparative Analysis: Ortho vs. Para vs. Unsubstituted

The following data compares the spectral shifts of methyl benzoates. Note how the position of the substituent dictates the direction of the shift.

Table 1: UV-Vis Absorption Maxima (Methanol/Ethanol Solvent)
CompoundStructure

(nm)

(L[4]·mol⁻¹·cm⁻¹)
Effect Type
Methyl Benzoate Unsubstituted227 (K-band)272 (B-band)~11,000~800Reference Standard
Methyl 4-methylbenzoate Para-substituted235 - 240~13,000Bathochromic (Red) Shift: Hyperconjugation of methyl group extends conjugation.[1][5]
Methyl 2-methylbenzoate Ortho-substituted220 - 225< 8,000Hypsochromic (Blue) Shift: Steric twist decouples carbonyl; reduced intensity (Hypochromic).[1]
Methyl 2-hydroxybenzoate (Methyl Salicylate)Ortho-substituted305 - 310~5,000Strong Bathochromic Shift: Intramolecular H-bond locks planarity, extending conjugation.[1]
Methyl 4-nitrobenzoate Para-substituted258~14,000Strong Bathochromic Shift: Strong mesomeric (-M) effect.[1]
Methyl 2-nitrobenzoate Ortho-substituted~250LowerDampened Shift: Nitro group twists, reducing the mesomeric contribution compared to para.[1]
Key Observations
  • Methyl vs. Methyl: Comparing p-toluate (235 nm) to o-toluate (222 nm) reveals the classic SIR effect.[1] Despite the methyl group being an electron donor in both cases, the ortho geometry prevents the electronic benefit, resulting in a spectrum closer to (or even below) benzene, rather than the extended benzoate system.

  • The Salicylate Exception: The hydroxyl group at the ortho position forms a 6-membered chelate ring with the carbonyl oxygen via hydrogen bonding.[1] This prevents the steric twist and actually enhances planarity, leading to a significant red shift (~305 nm) distinct from other ortho-isomers.[1]

Experimental Protocol: High-Precision Determination

To accurately measure these shifts, solvent choice and concentration control are critical. Polar protic solvents (Methanol) are standard, but non-polar solvents (Cyclohexane) can reveal fine structure in the B-band.

Workflow Diagram

Protocol_Workflow Start Sample Preparation Solvent Select Solvent (MeOH for general, Hexane for fine structure) Start->Solvent Stock Prepare Stock Solution (1.0 x 10^-3 M) Solvent->Stock Note1 Avoid cut-off solvents (e.g., Acetone <330nm) Solvent->Note1 Dilution Dilute to Working Conc. (1.0 x 10^-5 M) Stock->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Parallel Path Scan Scan 200-400 nm (Scan Speed: Medium) Dilution->Scan Blank->Scan Data Identify λmax & Calculate ε Scan->Data Note2 Check linearity (Beer's Law limit < 1.0 Abs) Data->Note2

Figure 2: Step-by-step workflow for UV-Vis characterization of benzoate esters.

Step-by-Step Methodology
  • Solvent Selection: Use spectroscopic grade Methanol (cut-off ~205 nm) or Acetonitrile (cut-off ~190 nm).[1] Avoid Acetone or Benzene as they absorb in the target region.

  • Stock Solution: Weigh 10-15 mg of the ester into a 100 mL volumetric flask. Dissolve and dilute to mark (

    
     M).
    
  • Working Solution: Pipette 1.0 mL of stock into a 100 mL flask and dilute to mark (

    
     M). Note: Target absorbance is 0.6 - 0.8 AU.[1]
    
  • Baseling: Run a baseline correction using a matched cuvette filled with pure solvent.[1]

  • Measurement: Scan from 200 nm to 400 nm.

    • Ortho-esters: Expect

      
       near 220-225 nm.[1]
      
    • Para-esters: Expect

      
       near 235-260 nm.[1]
      
  • Calculation: Calculate Molar Absorptivity (

    
    ) using Beer-Lambert Law: 
    
    
    
    .[1]

References

  • NIST Chemistry WebBook. Methyl benzoate UV-Vis Spectrum.[1] National Institute of Standards and Technology.[1][6] Available at: [Link]

  • PubChem. Methyl 4-methylbenzoate Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]

  • Ungnade, H. E., & Lamb, R. W. (1952).[1] The Absorption Spectra of Benzoic Acid and Esters. Journal of the American Chemical Society. (Contextual citation for spectral trends).

  • Chemistry LibreTexts. UV-Visible Spectroscopy of Organic Compounds. Available at: [Link][1][7]

Sources

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